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  • Product: 5-Hydroxy-1-methylpyrazole
  • CAS: 3310-35-8; 33641-15-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1-methylpyrazole from Dimethyl Malonate

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 5-Hydroxy-1-methylpyrazole, a valuable heterocyclic compound frequently utilized as an intermediate in the development of herbici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 5-Hydroxy-1-methylpyrazole, a valuable heterocyclic compound frequently utilized as an intermediate in the development of herbicides and pharmaceuticals.[1][2] Starting from the readily available and cost-effective reagent dimethyl malonate, this document elucidates a robust and high-yield synthetic pathway.[3] The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the experimental protocol, ensuring a reproducible and scalable process for research and development professionals.

The core of this synthesis involves a three-stage transformation: the activation of dimethyl malonate to form a reactive enamine intermediate, a regioselective cyclization with methylhydrazine to construct the pyrazole core, and a final acid-catalyzed hydrolysis and decarboxylation to yield the target molecule.[1] This approach is designed for efficiency and high purity, addressing common challenges in pyrazolone synthesis.

Overall Synthetic Workflow

The synthesis is structured as a two-part, one-pot procedure that streamlines the workflow and maximizes yield by minimizing intermediate isolation steps.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization & Decarboxylation Dimethyl Malonate Dimethyl Malonate Intermediate Dimethyl 2-[(dimethylamino)methylene]malonate Dimethyl Malonate->Intermediate Activation Product 5-Hydroxy-1-methylpyrazole Intermediate->Product Cyclization, Hydrolysis, Decarboxylation Reagents1 DMF, Dimethyl Sulfate, Triethylamine Reagents1->Intermediate Reagents2 Methylhydrazine, Sulfuric Acid Reagents2->Product G cluster_0 cluster_1 DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier DMS Dimethyl Sulfate DMS->Vilsmeier Intermediate Electrophilic Intermediate Vilsmeier->Intermediate + DMM Dimethyl Malonate DMM->Intermediate Enamine Enamine Product Intermediate->Enamine + Base - H+ Base Triethylamine Base->Enamine

Caption: Formation of the activated enamine intermediate.

Detailed Experimental Protocol: Part 1

This protocol is adapted from a demonstrated synthetic route for illustrative purposes. [1]

  • Reagent Charging: Into a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add dichloroethane (60g), dimethylformamide (DMF, 16.1g), and dimethyl sulfate (27.8g).

  • Initial Heating: Stir the mixture and heat to 70°C.

  • Dimethyl Malonate Addition: Begin the dropwise addition of dimethyl malonate (26.4g, 0.2 mol). After the addition starts, cool the reaction mixture to 50°C.

  • Base Addition: Once the temperature is stable at 50°C, commence the dropwise addition of triethylamine (24.24g, 0.24 mol). The addition should be completed over a period of 2 hours.

  • Reaction Incubation: After the addition of triethylamine is complete, maintain the reaction temperature at 60°C and continue stirring for 5 hours to ensure the complete formation of the intermediate. The resulting mixture, containing the crude dimethyl 2-[(dimethylamino)methylene]malonate, is used directly in the next step without isolation.

Part 2: Cyclization, Hydrolysis, and Decarboxylation

Mechanistic Rationale & Experimental Causality

This stage involves three key transformations occurring sequentially in the same pot:

  • Cyclization: The addition of methylhydrazine to the reaction mixture initiates the cyclization process. The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of the activated malonate intermediate, while the other nitrogen attacks the enamine carbon. This is followed by the elimination of dimethylamine and methanol to form the 1-methyl-5-hydroxypyrazole-4-carboxylate ester.

  • Hydrolysis: Following cyclization, the addition of a strong mineral acid, such as sulfuric acid, serves to hydrolyze the remaining methyl ester group to a carboxylic acid.

  • Decarboxylation: Upon heating in the acidic medium, the resulting β-keto acid intermediate (in its enol form) readily undergoes decarboxylation, releasing carbon dioxide and yielding the final target molecule, 5-Hydroxy-1-methylpyrazole, which exists in tautomeric equilibrium with 1-methyl-1H-pyrazol-5(4H)-one. [4][5]

Reaction Mechanism: Ring Formation and Final Processing

G Enamine Enamine Intermediate Cyclization Cyclization (with Methylhydrazine) Enamine->Cyclization Ester Pyrazole-4-carboxylate Ester Cyclization->Ester Hydrolysis Acid Hydrolysis (H₂SO₄) Ester->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Product 5-Hydroxy-1-methylpyrazole Decarboxylation->Product

Caption: Sequential steps from intermediate to final product.

Detailed Experimental Protocol: Part 2
  • Cooling and Hydrazine Addition: Cool the reaction mixture from Part 1 to 0°C. Add methylhydrazine (21.9g of a 42% solution, 0.2 mol) to the flask.

  • Cyclization Reaction: Maintain the temperature and allow the reaction to proceed for 4 hours.

  • Hydrolysis and Decarboxylation: After the cyclization is complete, add 70% sulfuric acid (56g, 0.4 mol). Raise the temperature to 65°C and hold for 8 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution).

    • Remove the solvent (dichloroethane) via distillation.

    • Add ethanol (40g) to the residue to precipitate inorganic salts.

    • Filter the mixture to remove the solids.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 5-Hydroxy-1-methylpyrazole can be further purified by recrystallization from a suitable solvent system, if necessary, to achieve higher purity.

Data Summary and Product Characterization

This synthetic protocol provides a reliable and high-yielding route to the target compound.

ParameterValueReference
Starting MaterialDimethyl Malonate[1]
Molar Equivalent (Base)1.2 eq (Triethylamine)[1]
Molar Equivalent (Hydrazine)1.0 eq (Methylhydrazine)[1]
Reported Yield ~92% [1]
Reported Purity ~97% [1]
Physicochemical Properties of 5-Hydroxy-1-methylpyrazole
PropertyValueSource
CAS Number 33641-15-5[6][7]
Molecular Formula C₄H₆N₂O[6][7]
Molecular Weight 98.10 g/mol [7][8]
Appearance Colorless to pale yellow solid[6]
Melting Point 110-114 °C[8]

Analytical Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include a methyl singlet, two vinyl proton signals for the pyrazole ring, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Four distinct carbon signals are expected, corresponding to the methyl group and the three unique carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 98.10.

  • Infrared (IR) Spectroscopy: Characteristic peaks for O-H stretching (broad), C=O stretching (if in keto tautomer form), and C=C/C=N stretching of the aromatic ring would be present.

References

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (CN112574111A).
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Process for producing 5-hydroxy-4-thiomethylpyrazole compound. (EP1767528A1).
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Preparation of 1-methyl-5-hydroxypyrazole. (JPS58140073A).
  • (PDF) Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review. ResearchGate. [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PubMed Central. [Link]

  • Dimethyl malonate. Wikipedia. [Link]

  • Structure of 2-[(Phenyl)-(3,5-dimethyl-pyrazole-1-yl)-methyl]malonic acid diethyl ester. Acta Crystallographica Section E. [Link]

  • Basic Guide on Pyrazolones: Features and Applications. Prima Chemicals. [Link]

  • Method for preparing 3.5-dimethylpyrazole. (CN1482119A).
  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [Link]

  • Dimethyl malonate preparation method. (CN103724196A).
  • The Importance of Chemical Properties of Pyrazolone Derivatives in Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. ResearchGate. [Link]

  • Malonates in Cyclocondensation Reactions. PubMed Central. [Link]

Sources

Exploratory

5-Hydroxy-1-methylpyrazole chemical structure and tautomerism

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 5-Hydroxy-1-methylpyrazole Abstract 5-Hydroxy-1-methylpyrazole, a key heterocyclic compound, serves as a fundamental building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 5-Hydroxy-1-methylpyrazole

Abstract

5-Hydroxy-1-methylpyrazole, a key heterocyclic compound, serves as a fundamental building block in the synthesis of a wide array of high-value chemicals, including pharmaceuticals and agrochemicals.[1][2] Its utility is deeply intertwined with its rich and complex chemical nature, most notably its existence as an equilibrium of multiple tautomeric forms. This guide provides a comprehensive exploration of the chemical structure of 5-Hydroxy-1-methylpyrazole, delves into the nuanced principles of its tautomerism, and presents the analytical methodologies required for its characterization. We will examine how environmental factors, such as solvent polarity, govern the tautomeric equilibrium and discuss the profound implications of this phenomenon for its reactivity and application, particularly in the field of drug discovery. This document is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of this versatile scaffold.

Introduction to 5-Hydroxy-1-methylpyrazole

5-Hydroxy-1-methylpyrazole (CAS No. 33641-15-5) is a pyrazole derivative characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a hydroxyl group at the C5 position.[1][3] Its molecular formula is C₄H₆N₂O, with a molecular weight of 98.10 g/mol .[3] This compound is a white to off-white crystalline solid, soluble in water, and typically exhibits a melting point in the range of 110-114°C.[1][2][4]

While seemingly simple, the structure is the foundation for significant chemical complexity due to prototropic tautomerism—a phenomenon where the molecule exists as a mixture of structural isomers that readily interconvert through the migration of a proton.[5][6] Understanding this dynamic equilibrium is not merely an academic exercise; it is critical for predicting the molecule's behavior in synthetic reactions and its interaction with biological targets. The specific tautomer present dictates the molecule's hydrogen bonding capacity, polarity, and three-dimensional shape, all of which are cornerstone principles in rational drug design.

The pyrazolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] Derivatives of 5-hydroxypyrazole are actively being investigated for a range of therapeutic applications, including as antihyperlipidemic agents and as epigenetic modulators in cancer therapy.[8] Industrially, it is a crucial intermediate in the manufacture of p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides.[2][9]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Hydroxy-1-methylpyrazole is provided below.

PropertyValueReference
CAS Number 33641-15-5[1][3]
Molecular Formula C₄H₆N₂O[2][3]
Molecular Weight 98.10 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 110-114 °C[4]
Boiling Point 217.66 °C at 760 mmHg[4]
Solubility Soluble in water[1]

The Core Concept: Tautomerism in 1-Substituted Pyrazol-5-ones

The phenomenon of tautomerism in pyrazolones has been a subject of extensive study due to its profound impact on their chemical and biological activities.[5][6] For 1-substituted pyrazol-5-ones like 5-Hydroxy-1-methylpyrazole, three primary tautomeric forms are in a dynamic equilibrium. The position of this equilibrium is not fixed; it is exquisitely sensitive to the molecular environment.

  • The OH Form (1-methyl-1H-pyrazol-5-ol): This is an aromatic, phenolic-like tautomer. The pyrazole ring is fully conjugated, and the proton resides on the exocyclic oxygen atom.

  • The CH Form (1-methyl-pyrazolidin-5-one): A non-aromatic tautomer where the proton has migrated to the C4 position, resulting in a methylene group (CH₂). This form contains a ketone (C=O) group within the ring.

  • The NH Form (1,2-dihydro-pyrazol-3-one): Another non-aromatic tautomer, this form is an amide-like structure where the proton is located on the N2 nitrogen atom. It also contains a ketone group.

The interplay between these forms is a delicate balance of thermodynamics. Computational studies, including ab initio and Density Functional Theory (DFT) calculations, have shown that in the gas phase or in non-polar solvents, the relative stability often follows the order: CH > NH > OH .[5] This is attributed to the inherent stability of the amide and ketone functionalities in the non-aromatic forms. However, the energy differences are small, allowing the equilibrium to be easily shifted.

Tautomeric equilibrium of 5-Hydroxy-1-methylpyrazole.
Causality Behind the Equilibrium Shift: The Role of the Solvent

The solvent is arguably the most critical external factor governing the tautomeric balance.[5] The causality lies in differential solvation and hydrogen bonding.

  • In Non-Polar Solvents (e.g., CDCl₃, C₆D₆): These solvents cannot form strong hydrogen bonds with the solute. In this environment, the CH form, which has a lower dipole moment and relies on intramolecular stability, often predominates.[10]

  • In Polar, Hydrogen-Bond Accepting Solvents (e.g., DMSO-d₆): Dimethyl sulfoxide (DMSO) is a strong hydrogen bond acceptor. It can effectively solvate and stabilize the OH and NH tautomers by forming a hydrogen bond with the acidic O-H or N-H proton.[10] This stabilization shifts the equilibrium significantly, increasing the population of the OH and NH forms at the expense of the CH form. For instance, studies on the closely related 1,3-dimethyl-5-pyrazolone show it exists almost exclusively as the CH-form in CDCl₃ but as a mixture of all three forms in DMSO-d₆, with the OH-form being preponderant.[10]

Analytical Validation: Spectroscopic and Structural Characterization

A multi-faceted analytical approach is required to fully elucidate the tautomeric nature of 5-Hydroxy-1-methylpyrazole. No single technique provides a complete picture; instead, a combination of methods provides a self-validating system of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for identifying and quantifying tautomers in solution.[5][11] By acquiring spectra in different solvents, one can directly observe the shift in equilibrium.

  • ¹H NMR: Each tautomer presents a unique set of proton signals. The most diagnostic is the C4 position: in the CH form , it appears as a singlet around 3.0-3.5 ppm, corresponding to the CH₂ group. In the aromatic OH form , this proton is part of the double bond and appears much further downfield.

  • ¹³C NMR: The carbon signals are also highly informative. The CH form will show a C=O signal in the range of 170-180 ppm and a C4 signal (CH₂) around 40 ppm. The aromatic OH form will lack these, instead showing signals characteristic of an aromatic ring.

  • ¹⁵N NMR: This technique can provide direct evidence for the protonation state of the nitrogen atoms, helping to distinguish the NH tautomer.[6]

Table of Expected NMR Signatures (Illustrative Shifts in ppm)

TautomerKey ¹H NMR SignalKey ¹³C NMR Signal
OH Form H4: ~5.5 ppmC5-OH: ~160 ppm
CH Form H4 (CH₂): ~3.3 ppmC5=O: ~175 ppm; C4: ~40 ppm
NH Form NH: broad, >10 ppmC5=O: ~170 ppm
X-ray Crystallography

While NMR reveals the dynamic state in solution, X-ray crystallography provides a definitive, static snapshot of the molecule's structure in the solid state.[6] It is crucial to recognize that the solid-state structure may represent only one of the possible tautomers, which may not be the most abundant form in solution. For example, studies on analogous pyrazolones have shown that they can crystallize exclusively as the OH tautomer, often forming hydrogen-bonded dimers.[6] This information is vital for understanding intermolecular interactions that can be leveraged in crystal engineering and drug formulation.

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific integrity. The following sections detail validated methodologies for the synthesis and analysis of 5-Hydroxy-1-methylpyrazole.

Protocol 1: Synthesis of 5-Hydroxy-1-methylpyrazole

This protocol is based on the hydrolysis and subsequent decarboxylation of an ester precursor, a common and high-yielding route.[12][13]

Workflow Diagram

Synthesis start Start: Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate hydrolysis Step 1: Hydrolysis Reagents: NaOH, H₂O Conditions: 40°C, 3h start->hydrolysis acidification Step 2: Acidification & Decarboxylation Reagents: Conc. HCl Conditions: Reflux, 3h hydrolysis->acidification workup Step 3: Workup 1. Evaporation 2. Trituration with EtOH 3. Filtration acidification->workup product Product: 5-Hydroxy-1-methylpyrazole workup->product

Synthesis workflow for 5-Hydroxy-1-methylpyrazole.

Step-by-Step Methodology:

  • Hydrolysis:

    • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 22 g of sodium hydroxide (NaOH) in 300 mL of deionized water.

    • To this solution, add 42.5 g of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate.

    • Heat the reaction mixture to 40°C and stir vigorously for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After 3 hours, cool the mixture to room temperature.

  • Decarboxylation:

    • Carefully add 55 mL of concentrated hydrochloric acid (HCl) dropwise to the cooled reaction mixture. Caution: This is an exothermic neutralization reaction.

    • Once the addition is complete, heat the mixture to reflux and maintain for an additional 3 hours. This step drives the decarboxylation.

  • Isolation and Purification:

    • After the reflux period, remove the solvent (water and excess HCl) via rotary evaporation under reduced pressure.

    • To the resulting residue, add 200 mL of anhydrous ethanol and stir thoroughly to triturate the solid. The inorganic salts (NaCl) will precipitate.

    • Collect the salt precipitate by filtration and wash with a small amount of ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

    • The final product, 5-Hydroxy-1-methylpyrazole, is obtained as a white solid. Purity can be assessed by HPLC and NMR. Expected yield is typically high (>95%).[12]

Protocol 2: NMR Analysis of Tautomeric Equilibrium

This protocol provides a framework for the self-validating analysis of tautomerism in solution.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 5-Hydroxy-1-methylpyrazole into two separate, clean NMR tubes.

    • To the first tube, add ~0.7 mL of deuterated chloroform (CDCl₃).

    • To the second tube, add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap both tubes and gently agitate until the sample is fully dissolved.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for both samples on a suitable NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans for good signal-to-noise, especially for the ¹³C spectrum.

  • Data Analysis:

    • Process both sets of spectra (Fourier transform, phase, and baseline correction).

    • For the CDCl₃ sample: Identify the characteristic peaks for the predominant tautomer (expected to be the CH form). Note the singlet corresponding to the CH₂ group in the ¹H spectrum.

    • For the DMSO-d₆ sample: Identify the multiple sets of peaks corresponding to the different tautomers now present in equilibrium.

    • Quantification: In the ¹H spectrum of the DMSO-d₆ sample, carefully integrate the well-resolved signals unique to each tautomer. The relative ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution. For example, compare the integral of the CH₂ signal (CH form) to a unique signal from the OH form.

Implications for Drug Discovery and Development

The tautomeric nature of the 5-hydroxypyrazole scaffold is not a chemical curiosity but a critical design parameter in drug development. The ability of the molecule to adopt different forms in different environments has profound consequences for its biological activity.

  • Receptor Binding: A biological target, such as an enzyme active site, has a precisely defined three-dimensional structure and hydrogen bonding pattern. The CH tautomer, being non-aromatic and possessing a hydrogen bond acceptor (C=O), will interact with a receptor very differently than the aromatic OH tautomer, which has a hydrogen bond donor (O-H). A successful drug design effort must consider which tautomer is likely to be present in the physiological environment of the target and design the molecule accordingly.

  • Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability are directly influenced by tautomerism. The aromatic OH form is generally more polar and water-soluble than the less polar CH form. This balance affects how a drug is absorbed, distributed, metabolized, and excreted (ADME), ultimately impacting its bioavailability and efficacy.

The development of 5-hydroxypyrazole derivatives as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in cancer, highlights this principle.[8] The binding of these inhibitors to the enzyme's active site is critically dependent on the specific tautomeric form that presents the correct geometry and hydrogen bonding partners.

Conclusion

5-Hydroxy-1-methylpyrazole is a molecule of fundamental importance whose simple representation belies a dynamic and complex chemical personality. Its existence as a solvent-dependent equilibrium of OH, CH, and NH tautomers is its defining feature. A thorough understanding of this equilibrium, validated through robust analytical techniques like NMR spectroscopy, is essential for anyone seeking to exploit this scaffold in synthesis, agrochemicals, or, most critically, in the rational design of novel therapeutics. The insights and protocols presented in this guide provide the necessary foundation for researchers to confidently navigate the chemistry of this versatile and valuable compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Properties and Applications of 5-Hydroxy-1-methylpyrazole. Available from: [Link]

  • IJSDR. (n.d.). 5-Hydroxy Pyrazole Derivative as An Antihyperlipidemic Agent: Design, Synthesis and Evaluation with Npc1l1 Inhibitory Activity. International Journal of Scientific Development and Research. Available from: [Link]

  • LookChem. 5-Hydroxy-1-methylpyrazole. Available from: [Link]

  • Elguero, J., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • Google Patents. (2021). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 35.
  • Scholz, U., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 134.
  • Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (3), 389-397.
  • MDPI. (n.d.). Special Issue: Effects of Bioactive Compounds in Oxidative Stress and Inflammation. Available from: [Link]

  • Akolkar, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2081-2101.
  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available from: [Link]

  • Mould, D. P., et al. (2017). Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(14), 3168-3173.
  • Google Patents. (1983). JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole.
  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 10(2), 23.
  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... Available from: [Link]

  • O'Hagan, S., & Kell, D. B. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.

Sources

Foundational

physical and chemical properties of 5-Hydroxy-1-methylpyrazole

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Hydroxy-1-methylpyrazole For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxy-1-methylpyrazole (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Hydroxy-1-methylpyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methylpyrazole (CAS RN: 33641-15-5) is a heterocyclic organic compound of significant interest in both agrochemical and pharmaceutical research.[1][2] Characterized by a pyrazole ring substituted with a methyl group at the N1 position and a hydroxyl group at C5, this molecule serves as a versatile synthetic intermediate.[1] Its primary industrial application is as a key precursor in the synthesis of potent herbicides, such as topramezone.[3][4] Furthermore, its structural motifs are explored for potential pharmacological activities, including antioxidant properties.[1] This guide provides a comprehensive overview of the core , details experimental protocols for its characterization, and discusses its chemical reactivity, ensuring a thorough understanding for professionals in the field.

Core Physicochemical Properties

The utility of 5-Hydroxy-1-methylpyrazole in a synthetic or research setting is dictated by its physical properties. These constants are critical for process design, purification, and formulation. The compound typically presents as a white to pale yellow or orange crystalline powder.[1][5][6]

A summary of its key quantitative physical and chemical properties is presented below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₄H₆N₂O[1][7]
Molecular Weight 98.10 - 98.11 g/mol [7][8]
Melting Point 110-114 °C[5][7]
Boiling Point 217.7 ± 13.0 °C at 760 mmHg[5][7]
Density 1.22 - 1.229 g/cm³[5][7]
Appearance White to orange to green powder/crystals[5][6]
pKa (Predicted) 9.07 ± 0.23[5][7]
LogP -0.07 to 0.12570[7][8]
Vapor Pressure 0.089 mmHg at 25°C[5][7]
Flash Point 85.4 °C[5][7]
Refractive Index 1.568[5][7]
Solubility Soluble in water.[1] Soluble in DMSO and methanol.[2][1][2]

Chemical Structure and Reactivity

The chemical behavior of 5-Hydroxy-1-methylpyrazole is governed by its unique electronic and structural features, most notably the phenomenon of tautomerism.

Prototropic Tautomerism

A critical aspect of hydroxypyrazole chemistry is the existence of a tautomeric equilibrium between the hydroxy (enol) form and the pyrazolone (keto) form. In the case of 5-Hydroxy-1-methylpyrazole, the proton can shift from the oxygen atom to a nitrogen atom, or the C4 carbon, leading to different isomers. The two principal tautomers are the aromatic 1-methyl-1H-pyrazol-5-ol and the non-aromatic 2-methyl-1,2-dihydro-3H-pyrazol-3-one. The relative stability and population of these tautomers can be influenced by the solvent, temperature, and pH.[9][10] This equilibrium is fundamental to its reactivity, as different tautomers present different nucleophilic and electrophilic sites.

Caption: Tautomeric equilibrium of 5-Hydroxy-1-methylpyrazole.

Synthetic Utility

5-Hydroxy-1-methylpyrazole is a valuable building block in organic synthesis.[1] Its primary application is in the agrochemical industry as an intermediate for herbicides.[2][4] For instance, it is a crucial component in the synthesis of topramezone, a p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor used for weed control in corn crops.[3] The synthesis generally involves the cyclization reaction between a substituted hydrazine (methylhydrazine) and a β-keto ester or equivalent.[3][11]

The diagram below illustrates the logical flow of its use as a synthetic intermediate.

workflow A Starting Materials (e.g., Dimethyl Malonate, Methylhydrazine) B Cyclization & Hydrolysis/ Decarboxylation A->B C 5-Hydroxy-1-methylpyrazole (Intermediate) B->C D Further Functionalization (Coupling Reactions) C->D E Final Product (e.g., Topramezone Herbicide) D->E

Caption: Role as a key intermediate in multi-step synthesis.

Experimental Protocols for Characterization

To ensure the identity and purity of 5-Hydroxy-1-methylpyrazole, standardized characterization methods are essential. These protocols form a self-validating system for quality control.

Protocol: Melting Point Determination (Capillary Method)
  • Principle: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. This protocol provides a precise value for comparison against reference standards.

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

    • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

    • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (110 °C).[5][7]

    • Measurement: Decrease the heating rate to 1-2 °C per minute.

    • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range for a pure sample should be narrow (e.g., 112-114 °C).

Protocol: Solubility Assessment (Shake-Flask Method)
  • Principle: This method determines the equilibrium solubility of the compound in a specific solvent, providing a quantitative measure crucial for reaction setup and formulation.

  • Methodology:

    • System Preparation: Add an excess amount of 5-Hydroxy-1-methylpyrazole to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed flask.

    • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained.

    • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a sub-micron filter (e.g., 0.22 µm) to remove all solid particles.

    • Quantification: Dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Calculation: Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Safety and Handling

According to safety data sheets, 5-Hydroxy-1-methylpyrazole requires careful handling.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[8][12] It may also cause respiratory irritation.[12]

  • Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8][12] Avoid breathing dust. Wash hands and face thoroughly after handling.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][12] It is recommended to store under an inert atmosphere to maintain stability.[5][7]

Conclusion

5-Hydroxy-1-methylpyrazole is a foundational chemical intermediate with well-defined physical and chemical properties. Its significance is rooted in its structural versatility, particularly its tautomeric nature, which is pivotal to its role in the synthesis of complex agrochemicals. A thorough understanding of its properties, guided by precise experimental characterization and adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

  • LookChem. "5-Hydroxy-1-methylpyrazole". Available at: [Link]

  • Google Patents. "US6392058B1 - Method for producing 1-substituted 5-Hydroxypyrazoles".
  • Fengchen Group. "The Chemical Properties and Applications of 5-Hydroxy-1-methylpyrazole". Available at: [Link]

  • Sultan, S., & Taha, Z. A. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 43(6), 360–363. Available at: [Link]

  • Google Patents. "CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole".
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Properties and Applications of 5-Hydroxy-1-methylpyrazole". Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4021, Edaravone". Available at: [Link]

  • Bailly, C. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry, 28(11), 115463. Available at: [Link]

  • Wikipedia. "Edaravone". Available at: [Link]

  • ResearchGate. "FIG. 5. Structures and tautomerism of substituted pyrazoles studied in...". Available at: [Link]

  • Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 33(7), 575-582. Available at: [Link]

  • ChemBK. "1-Phenyl-3-Methyl-5-Pyrazole". Available at: [Link]

  • Watanabe, T., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Pharmacy and Therapeutics, 43(2), 149-158. Available at: [Link]

  • Bakherad, M., et al. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. RSC Advances, 9(28), 16053-16059. Available at: [Link]

  • Pinheiro, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. Available at: [Link]

  • Beilstein Journals. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism". Available at: [Link]

Sources

Exploratory

Technical Guide: 5-Hydroxy-1-methylpyrazole Characterization & Protocol

The following technical guide details the physicochemical characterization, synthesis, and handling of 5-Hydroxy-1-methylpyrazole (CAS: 33641-15-5). This document is structured for researchers requiring high-fidelity dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and handling of 5-Hydroxy-1-methylpyrazole (CAS: 33641-15-5). This document is structured for researchers requiring high-fidelity data for pharmaceutical intermediate validation.

Executive Summary & Chemical Identity

5-Hydroxy-1-methylpyrazole (also designated as 1-methyl-1H-pyrazol-5-ol or 1-methyl-5-pyrazolone) is a critical heterocyclic scaffold in drug discovery, particularly as a precursor for N-methylated pyrazole-based kinase inhibitors and agrochemicals.[1][2][3]

Researchers must exercise caution regarding nomenclature. The compound exists in a tautomeric equilibrium between the enol form (5-hydroxy) and the keto form (5-pyrazolone) .[1][2][3] While catalogs often list it as the "hydroxy" variant, solid-state analysis (XRD/IR) typically reveals the ketone congener or hydrogen-bonded dimers.[2][3]

Chemical Attribute Specification
IUPAC Name 1-Methyl-1H-pyrazol-5-ol
Common Synonyms 1-Methyl-5-pyrazolone; 2-Methyl-2H-pyrazol-3-ol
CAS Registry Number 33641-15-5
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
SMILES CN1N=CC=C1O (Enol) / CN1NC=CC1=O (Keto)

Thermodynamic Data: Melting & Boiling Points

The physical constants below represent field-verified data. Note that the boiling point is theoretical for atmospheric pressure due to thermal instability (decomposition) at high temperatures.[3]

Melting Point (Solid State)
Parameter Value / Range Condition Notes
Experimental MP 110 – 114 °C Standard AtmSharp melting range indicates high purity (>98%).[1][2]
Phase Behavior Crystalline SolidWhite to off-whiteHygroscopic; protect from moisture to prevent MP depression.[2][3]
Boiling Point (Liquid/Gas Phase)
Parameter Value / Range Condition Notes
Predicted BP 217.7 ± 13.0 °C 760 mmHgDo not attempt distillation at 1 atm.
Flash Point ~85.4 °CClosed CupCombustible solid.[1][2]
Vapor Pressure 0.089 mmHg25 °CLow volatility at room temperature.[2][3]

Critical Application Note: Attempting to determine the experimental boiling point at atmospheric pressure often results in ring degradation or polymerization.[3] Purification should be performed via recrystallization (ethanol/ether) rather than distillation.[3]

Tautomeric Equilibrium & Structural Logic

Understanding the tautomerism is vital for interpreting NMR spectra and predicting reactivity.[3] In polar aprotic solvents (DMSO-d6), the equilibrium shifts, often complicating signal assignment.[3]

Tautomerism Enol Enol Form (1-Methyl-1H-pyrazol-5-ol) Aromatic Character Keto Keto Form (1-Methyl-2-pyrazolin-5-one) Reactive Methylene Enol->Keto Solvent Polarity (Shift to Keto in CDCl3) Dimer H-Bonded Dimer (Solid State Lattice) Enol->Dimer H-Bonding Keto->Dimer Crystallization

Figure 1: Tautomeric shift driven by solvent polarity and phase state.[1][2][3] The keto form typically predominates in non-polar solvents, while the solid state is stabilized by intermolecular hydrogen bonding.

Synthesis & Purification Protocol

The following protocol is a validated route for generating high-purity 5-hydroxy-1-methylpyrazole, utilizing a decarboxylative strategy to ensure regiospecificity.

Reagents[2][5][6]
  • Starting Material: Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate (Intermediate).[1][2][3][4]

  • Base: Sodium Hydroxide (NaOH), 22g in 300 mL water.

  • Acid: Concentrated Hydrochloric Acid (HCl), 55 mL.[3][4]

  • Solvent: Anhydrous Ethanol.[1][2][3][4]

Step-by-Step Methodology
  • Hydrolysis: Dissolve 22 g of NaOH in 300 mL of distilled water. Add 42.5 g of the ester intermediate.[3][4]

  • Reaction: Stir the mixture at 40 °C for 3 hours . This gently hydrolyzes the ester to the carboxylate salt without degrading the pyrazole ring.[3]

  • Acidification & Decarboxylation: Cool the solution to room temperature. Add 55 mL of conc. HCl dropwise (Caution: Exothermic).[2][3]

  • Reflux: Heat the acidic solution to reflux for 3 hours . This step facilitates thermal decarboxylation (removal of CO₂).[3]

  • Isolation: Remove the solvent via rotary evaporation under reduced pressure.[2][3]

  • Extraction: Add 200 mL of anhydrous ethanol to the residue. The product dissolves, while inorganic salts (NaCl) precipitate.[3]

  • Filtration: Filter off the salt precipitate.[2][3][4]

  • Final Concentration: Concentrate the filtrate to yield the crude white solid.

  • Recrystallization (Optional): Recrystallize from minimal hot ethanol/ether to achieve MP 110-114°C.

Quality Control Workflow

QC_Workflow cluster_Analysis Validation Metrics Raw Crude Product (Post-Evaporation) Recryst Recrystallization (Ethanol/Ether) Raw->Recryst Purification Drying Vacuum Drying (40°C, 4h) Recryst->Drying Solvent Removal DSC DSC Analysis Target: Sharp Endotherm 110-114°C Drying->DSC Thermal Check NMR 1H-NMR (DMSO-d6) Check N-Me Singlet ~3.5 ppm Drying->NMR Structure Check

Figure 2: Purification and validation workflow to ensure pharmaceutical-grade purity.

Applications in Drug Discovery

5-Hydroxy-1-methylpyrazole serves as a bioisostere for carboxylic acids or phenols in active pharmaceutical ingredients (APIs).[1][2][3] Its ability to toggle between hydrogen bond donor (enol) and acceptor (keto) roles makes it valuable for:

  • Kinase Inhibition: The pyrazole nitrogen and oxygen can chelate metal ions or bind to the ATP-binding pocket of kinases.[2][3]

  • Edaravone Analogs: Structurally related to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a free radical scavenger used in stroke treatment.[1][2][3]

  • Agrochemicals: Used as a precursor for herbicides (e.g., Topramezone intermediates).[3]

References

  • ChemicalBook. (2025).[2][3] 5-Hydroxy-1-methylpyrazole Properties and Safety. Retrieved from [3]

  • TCI Chemicals. (2025).[2][3] Product Specification: 5-Hydroxy-1-methyl-1H-pyrazole (H1695).[1][2][3] Retrieved from [3]

  • LookChem. (2025).[2][3] 5-Hydroxy-1-methylpyrazole CAS 33641-15-5 Data. Retrieved from [3]

  • Beilstein Journal of Organic Chemistry. (2012). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [3]

  • National Institutes of Health (NIH). (2018).[2][3] On the Tautomerism of N-Substituted Pyrazolones. Retrieved from [3]

Sources

Foundational

Technical Guide: Spectroscopic Profile of 5-Hydroxy-1-methylpyrazole

This guide details the spectroscopic characterization of 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol or 1-methyl-2-pyrazolin-5-one). Executive Summary & Compound Identity 5-Hydroxy-1-methylpyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol or 1-methyl-2-pyrazolin-5-one).

Executive Summary & Compound Identity

5-Hydroxy-1-methylpyrazole is a critical heterocyclic scaffold used in the synthesis of agrochemicals (e.g., Topramezone) and pharmaceuticals. Its structural analysis is complicated by prototropic tautomerism , where the compound exists in equilibrium between an aromatic "enol" form (OH-form) and a non-aromatic "keto" form (CH-form). The dominant tautomer is strictly dictated by the solvent environment, making solvent selection the single most important variable in spectroscopic analysis.

PropertyDetail
IUPAC Name 1-Methyl-1H-pyrazol-5-ol
CAS Number 33641-15-5
Molecular Formula

Molecular Weight 98.10 g/mol
Key Characteristic Solvent-dependent tautomerism (OH-form vs. CH-form)

Tautomeric Equilibrium Analysis

Understanding the tautomerism is a prerequisite for interpreting the NMR and IR data.

  • Form A (OH-form): Dominates in polar aprotic solvents (e.g., DMSO-

    
    ) and the solid state. This form is aromatic.[1]
    
  • Form B (CH-form): Dominates in non-polar solvents (e.g.,

    
    ). This form contains a reactive methylene group at position 4 and a carbonyl at position 5.
    
Visualization of Tautomeric Pathways

Tautomerism OH_Form OH-Form (Enol) 1-Methyl-1H-pyrazol-5-ol (Aromatic, DMSO dominant) CH_Form CH-Form (Keto) 1-Methyl-2-pyrazolin-5-one (Non-aromatic, CDCl3 dominant) OH_Form->CH_Form Non-polar Solvent (CDCl3)

Caption: Tautomeric equilibrium shifts based on solvent polarity. The aromatic OH-form is stabilized by hydrogen-bond accepting solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum changes drastically depending on the solvent. Researchers must report the solvent used to avoid misidentification of the structure.

H NMR Data (Proton)

In DMSO-


 , the compound exists almost exclusively as the 5-hydroxy tautomer . The spectrum displays characteristic aromatic coupling between H3 and H4.

Table 1:


H NMR in DMSO-

(OH-Form)
| Position | Shift (

ppm) | Multiplicity | Integration | Coupling (

Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | OH | 11.05 | Broad Singlet | 1H | - | Hydroxyl proton (C5-OH) | | H-3 | 7.16 | Doublet | 1H |

| Aromatic CH (C3) | | H-4 | 5.28 | Doublet | 1H |

| Aromatic CH (C4) | | N-Me | 3.56 | Singlet | 3H | - | N1-Methyl group |

In


 , the equilibrium shifts toward the keto tautomer  (1-methyl-2-pyrazolin-5-one). The H-4 proton signal shifts upfield significantly as it becomes a methylene (

) group adjacent to a carbonyl.

Table 2:


H NMR in 

(CH-Form)
| Position | Shift (

ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | H-3 | 7.25 | Triplet (or br s) | 1H | Imine-like CH (C3) | | N-Me | 3.30 | Singlet | 3H | N1-Methyl group | | H-4 | 3.25 | Doublet/Singlet | 2H | Methylene (

)

to C=O |
C NMR Data (Carbon)

Solvent: DMSO-


 (OH-Form) 
  • C-5 (C-OH):

    
     156.0 ppm (Deshielded, aromatic C-O)
    
  • C-3 (CH):

    
     138.5 ppm
    
  • C-4 (CH):

    
     88.2 ppm (Shielded due to electron density from oxygen)
    
  • N-Me:

    
     33.5 ppm
    

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and characteristic fragmentation patterns associated with the pyrazole ring.

Method: EI-MS (Electron Impact, 70 eV)

  • Molecular Ion (

    
    ): 
    
    
    
    98 (Base peak, 100%)
  • Key Fragments:

    • 
       97 (
      
      
      
      ): Loss of hydrogen.
    • 
       69 (
      
      
      
      ) : Loss of CHO radical or
      
      
      substructure.
    • 
       54: Ring cleavage fragment.
      
    • 
       41/42: Characteristic methyl-cyanide or hydrocarbon fragment.
      
Fragmentation Pathway Visualization

MS_Frag M_Ion Molecular Ion [M]+ m/z 98 Frag_97 [M-H]+ m/z 97 M_Ion->Frag_97 -H• Frag_54 Ring Cleavage m/z 54 M_Ion->Frag_54 Ring Opening -CH2CO? Frag_42 [C2H3N]+ m/z 41-42 Frag_54->Frag_42

Caption: Proposed EI-MS fragmentation pathway for 5-Hydroxy-1-methylpyrazole.

Infrared Spectroscopy (IR)

IR is the quickest method to determine the bulk tautomeric state (Solid vs. Solution).

  • Solid State (KBr Pellet): Typically exists as the OH-form (stabilized by intermolecular H-bonding).

    • 
      :  2500–3200 
      
      
      
      (Broad, H-bonded enol).
    • 
      :  1580–1620 
      
      
      
      (Aromatic ring breathing).
    • Absence: Strong Carbonyl band >1680

      
       is often weak or absent in the pure enol form.
      
  • Solution (

    
    ):  Shows Keto-form  characteristics.
    
    • 
      :  ~1700 
      
      
      
      (Strong pyrazolone carbonyl).

Experimental Protocol: Preparation for Analysis

To ensure reproducible spectral data, follow this isolation and preparation protocol.

  • Synthesis Source: Typically synthesized via the condensation of Methylhydrazine with Methyl propiolate or Ethyl 3-ethoxyacrylate .

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.

    • Note: The compound may co-crystallize with water or solvents; dry thoroughly under high vacuum (

      
       mbar) at 40°C for 4 hours before weighing for NMR.
      
  • NMR Sample Prep:

    • For OH-Form: Dissolve 10 mg in 0.6 mL DMSO-

      
       . Ensure the solvent is dry to see the sharp OH singlet; wet DMSO will broaden the OH signal or exchange it with water (
      
      
      
      3.33).
    • For CH-Form: Dissolve 10 mg in 0.6 mL

      
       . Run immediately to avoid potential decomposition or slow equilibration if traces of acid are present.
      

References

  • Tautomerism in Pyrazolones: Holzer, W., & Eller, G. A. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(3), M569. Link

  • Solvent Effects on NMR: Claramunt, R. M., et al. (1991). Solvent effects on the 13C NMR parameters of 1-methylpyrazole. Spectrochimica Acta Part A.
  • Mass Spectrometry of Pyrazoles: Eberson, L. (1976). Electron Impact Mass Spectrometry of Pyrazoles. Chemica Scripta.
  • General Properties: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136307, 1-Methyl-1H-pyrazol-5-ol. Link

Sources

Exploratory

5-Hydroxy-1-methylpyrazole: A Technical Guide to Scaffold Evolution

The following technical guide details the discovery, chemistry, and application history of 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol). Content Type: Technical Whitepaper Subject: Discovery, Synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application history of 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol).

Content Type: Technical Whitepaper Subject: Discovery, Synthesis, and Pharmacological History of CAS 33641-15-5[1]

Executive Summary

5-Hydroxy-1-methylpyrazole (C₄H₆N₂O) is a critical heterocyclic scaffold that bridges early 19th-century dye chemistry and 21st-century precision agrochemicals.[1] While historically overshadowed by its C-methylated analogs (e.g., antipyrine precursors), this specific N-methylated derivative has emerged as a linchpin in the synthesis of HPPD-inhibitor herbicides (such as Topramezone) and novel epigenetic modulators (LSD1 inhibitors).[1] Its significance lies in its tautomeric versatility, serving as a nucleophile in


-alkylations and an electrophile in coupling reactions.[1]

Chemical Identity & Tautomerism

To work with 5-Hydroxy-1-methylpyrazole, one must understand its "chameleon-like" nature.[1] It exists in dynamic equilibrium between three tautomeric forms.[1] In solution (depending on polarity), the OH-form (enol) and NH-form (ketone/pyrazolone) compete, influencing reactivity.[1]

  • Preferred IUPAC Name: 1-Methyl-1H-pyrazol-5-ol[1]

  • Common Synonyms: 1-Methyl-5-pyrazolone[1]

  • CAS Registry: 33641-15-5[1][2]

  • Molecular Weight: 98.10 g/mol [1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift that dictates the compound's reactivity (e.g.,


-alkylation vs. 

-alkylation).[1]

Tautomerism Figure 1: Tautomeric Equilibrium of 5-Hydroxy-1-methylpyrazole OH_Form OH-Form (Aromatic, Enol) 1-methyl-1H-pyrazol-5-ol CH_Form CH-Form (Keto, Pyrazolone) 1-methyl-2-pyrazolin-5-one OH_Form->CH_Form Solvent Polarity Shift NH_Form NH-Form (Zwitterionic resonance) CH_Form->NH_Form Resonance

Historical Genesis

The Knorr Era (1880s)

The history of pyrazoles began with Ludwig Knorr in 1883. While attempting to synthesize quinoline derivatives, Knorr discovered Antipyrine (phenazone), a pyrazolone derivative.[1] This launched the "Pyrazolone Craze" in medicinal chemistry. However, early efforts focused heavily on 1,3-dimethyl or 1-phenyl derivatives.[1]

The Isolation of the N-Methyl Core (Mid-20th Century)

5-Hydroxy-1-methylpyrazole, lacking the C3-methyl group found in common reagents like ethyl acetoacetate, required more sophisticated synthetic routes.[1] It remained a laboratory curiosity until the mid-20th century when researchers required simplified ligands for coordination chemistry and specific building blocks for azo dyes.[1]

The Agrochemical Boom (1990s–Present)

The compound's true industrial value was unlocked with the discovery of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors .

  • The Driver: Weeds developed resistance to glyphosate and ALS inhibitors.[1][3]

  • The Solution: Pyrazole-based herbicides (e.g., Topramezone , developed by BASF).[1][3]

  • Role: 5-Hydroxy-1-methylpyrazole serves as the "head" group that chelates the iron atom in the HPPD enzyme active site, blocking carotenoid synthesis in weeds and causing bleaching.[1]

Technical Deep Dive: Synthesis Protocols

High-purity synthesis of 5-Hydroxy-1-methylpyrazole is challenging due to regioselectivity issues (N1 vs N2 methylation) and purification difficulties.[1] The most robust industrial route involves the decarboxylation of pyrazole-4-carboxylates .[1]

Protocol: The EMME Route (Ethoxymethylene Malonate)

This method prevents the formation of unwanted isomers by locking the carbon skeleton before cyclization.

Reagents:

  • Diethyl ethoxymethylenemalonate (EMME)[1]

  • Methylhydrazine (Caution: Genotoxic)[1]

  • Sodium Hydroxide (NaOH)[1][2][4]

  • Hydrochloric Acid (HCl)[1][2]

Workflow Table:

StageReactionConditionsKey Observation
1. Cyclization EMME + MethylhydrazineEthanol, Reflux, 3hFormation of Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate.[1] Exothermic.
2. Hydrolysis Ester + NaOH (aq)40°C, 3hSaponification to the carboxylic acid salt.[1] Solution clears.
3. Decarboxylation Acidification (HCl) + HeatReflux, 3hRelease of CO₂.[1] Formation of the target 5-hydroxy-1-methylpyrazole.
4.[1][2][3][5][6] Isolation Evaporation & RecrystallizationEthanol washProduct precipitates as a white/off-white solid.[1]
Experimental Logic (Why this works):
  • Regiocontrol: EMME reacts with methylhydrazine preferentially to form the 1-methyl isomer due to the electronic difference between the two hydrazine nitrogens and the electrophilic carbons of EMME.[1]

  • Purification: The intermediate ester is crystalline and easily purified, ensuring the final decarboxylated product is free of hydrazine impurities.

Synthesis Pathway Diagram

Synthesis Figure 2: The EMME Route for High-Purity Synthesis EMME Diethyl ethoxymethylenemalonate Cyclization Cyclization (EtOH, Reflux) EMME->Cyclization MeNHNH2 Methylhydrazine MeNHNH2->Cyclization Intermediate Intermediate: Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate Hydrolysis Hydrolysis (NaOH, 40°C) Intermediate->Hydrolysis Cyclization->Intermediate Regioselective Ring Closure Decarboxylation Decarboxylation (HCl, Reflux, -CO₂) Hydrolysis->Decarboxylation Acidification Product FINAL PRODUCT 5-Hydroxy-1-methylpyrazole (CAS 33641-15-5) Decarboxylation->Product Yield >95%

Applications in Drug Discovery & Agriculture[1][2][4]

A. Agrochemicals: The HPPD Inhibitors

In herbicides like Topramezone and Pyrasulfotole , the 5-hydroxy-1-methylpyrazole moiety is the "warhead."[1]

  • Mechanism: The 5-hydroxyl group (enol form) and the adjacent carbonyl (from the benzoyl attachment in the final drug) form a bidentate ligand that chelates Fe(II) in the HPPD enzyme.

  • Impact: This prevents the conversion of tyrosine to plastoquinone, leading to chlorophyll destruction.[1]

B. Pharmaceuticals: Epigenetics & Oncology

Recent medicinal chemistry (2010s–2020s) has repurposed this scaffold for Fragment-Based Drug Discovery (FBDD) .[1]

  • LSD1 Inhibitors: The scaffold mimics the histone tail substrate, acting as a reversible inhibitor for Lysine Specific Demethylase 1 (LSD1), a target in acute myeloid leukemia (AML).[1]

  • EGFR Inhibitors: Used to rigidify the molecular structure of tyrosine kinase inhibitors, improving selectivity for mutated EGFR variants over wild-type.[1]

References

  • BASF SE. (2005).[1] Topramezone: The first pyrazolyl-phenyl-methanone herbicide.[1] Pest Management Science.[1] Link[1]

  • Mould, D. P., et al. (2017).[1][7] Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1.[1][7] Bioorganic & Medicinal Chemistry Letters, 27(14), 3096-3101.[1] Link

  • ChemicalBook. (2024).[1] Synthesis of 5-Hydroxy-1-methylpyrazole from 1H-Pyrazole-4-carboxylic acid.[1][2]Link[1]

  • Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin.[1] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1] (Foundational Pyrazole Chemistry).[1][8] Link[1]

  • Reekie, T. A., et al. (2013).[1] Synthesis of Pyrazoles.[1][2][3][4][5][6][7][8][9] Synthesis, 45, 3211-3227.[1][8][9] Link

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Regioselective Synthesis of 5-Hydroxy-1H-Pyrazole Derivatives

Introduction: The Significance of 5-Hydroxy-1H-Pyrazoles The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Among it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Hydroxy-1H-Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Among its many derivatives, 5-hydroxy-1H-pyrazoles (which exist in tautomeric equilibrium with pyrazolones) are of particular interest due to their versatile applications as anti-inflammatory, antimicrobial, anticancer, and protein kinase inhibiting agents.[3][4][5] The precise regiochemical arrangement of substituents on the pyrazole ring is paramount, as even minor structural changes can drastically alter pharmacological activity. Therefore, developing robust and regioselective synthetic methods is a critical objective for researchers in drug discovery and development.

This guide provides a detailed examination of the principles and protocols for the regioselective synthesis of 5-hydroxy-1H-pyrazole derivatives, focusing on the most reliable and widely used synthetic strategy: the cyclocondensation of β-ketoesters with hydrazine derivatives.

Core Principles: Mastering Regioselectivity in Pyrazole Synthesis

The cornerstone of 5-hydroxypyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (the "C-C-C" unit) and a hydrazine derivative (the "N-N" unit).[6][7][8] When an unsymmetrical β-ketoester reacts with a substituted hydrazine (e.g., phenylhydrazine), two constitutional isomers can potentially form. The control over which isomer is preferentially formed is known as regioselectivity.

The outcome of this reaction is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions.[9]

  • Mechanism Causality: The reaction, often a variant of the Knorr pyrazole synthesis, initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the β-ketoester.[10][11] The key to regioselectivity lies in which carbonyl is attacked first.

    • Under acidic conditions: The reaction is often initiated by the formation of a hydrazone at the more reactive ketone carbonyl. The subsequent intramolecular cyclization involves the attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration.

    • Under basic or neutral conditions: The more nucleophilic nitrogen of the substituted hydrazine (typically the less sterically hindered one) will preferentially attack the more electrophilic carbonyl carbon (the ketone).

  • Key Factors Influencing Regioselectivity:

    • Electronic Effects: Electron-withdrawing groups (like CF₃) on the β-ketoester can significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the primary site of nucleophilic attack.[8]

    • Steric Hindrance: Bulky substituents on either the β-ketoester or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less hindered carbonyl group.[9]

    • Reaction pH: As mentioned, the pH can dictate the initial point of attack. Acid catalysis generally favors reaction at the ketone, while basic conditions can alter the nucleophilicity of the hydrazine nitrogens.[9]

    • Solvent Choice: The polarity of the solvent can influence reaction rates and intermediate stability. Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[12]

General Reaction Mechanism

The diagram below illustrates the competing pathways in the synthesis of 5-hydroxy-1H-pyrazoles from a β-ketoester and a substituted hydrazine. Pathway A, leading to the desired 5-hydroxy product, is favored when the initial attack occurs at the ketone carbonyl.

G cluster_start Starting Materials cluster_pathways Reaction Pathways Start1 β-Ketoester (R1-CO-CH2-CO-OR2) InitialAttack Initial Nucleophilic Attack Start1->InitialAttack Start2 Substituted Hydrazine (R3-NH-NH2) Start2->InitialAttack AttackKetone Attack at Ketone Carbonyl (Favored by Sterics/Electronics) InitialAttack->AttackKetone Pathway A AttackEster Attack at Ester Carbonyl InitialAttack->AttackEster Pathway B Hydrazone Hydrazone Intermediate AttackKetone->Hydrazone Hydrazide Hydrazide Intermediate AttackEster->Hydrazide CyclizationA Intramolecular Cyclization (N attacks Ester) Hydrazone->CyclizationA DehydrationA Dehydration CyclizationA->DehydrationA CyclizationB Intramolecular Cyclization (N attacks Ketone) Hydrazide->CyclizationB DehydrationB Dehydration CyclizationB->DehydrationB ProductA 5-Hydroxy-1H-Pyrazole (Desired Product) DehydrationA->ProductA ProductB 3-Hydroxy-1H-Pyrazole (Isomeric Byproduct) DehydrationB->ProductB

Caption: Competing pathways in the synthesis of substituted 5-hydroxy-1H-pyrazoles.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-hydroxy-1H-pyrazole

This protocol details a reliable method for synthesizing 1-phenyl-3-methyl-5-hydroxy-1H-pyrazole (also known as Edaravone) from ethyl acetoacetate and phenylhydrazine, a classic example of the Knorr pyrazole synthesis.[10]

Materials and Reagents
  • Ethyl acetoacetate (CAS: 141-97-9)

  • Phenylhydrazine (CAS: 100-63-0)

  • Ethanol (Absolute, CAS: 64-17-5)

  • Glacial Acetic Acid (CAS: 64-19-7)

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and 50 mL of absolute ethanol.

    • Begin stirring the solution at room temperature.

  • Addition of Phenylhydrazine:

    • In a separate beaker, carefully dissolve phenylhydrazine (10.8 g, 0.1 mol) in 20 mL of absolute ethanol. Caution: Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.

    • Slowly add the phenylhydrazine solution to the stirring ethyl acetoacetate solution over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Catalysis and Reflux:

    • Add 1 mL of glacial acetic acid to the reaction mixture to catalyze the cyclization.

    • Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crude product with two portions of cold diethyl ether (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the dried product (literature m.p. ~127-130°C).

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group, and the pyrazole ring proton.[13]

Experimental Workflow Diagram

G Start 1. Reagent Preparation (Ethyl Acetoacetate, Phenylhydrazine in Ethanol) Setup 2. Reaction Setup (Combine reagents in flask) Start->Setup Catalysis 3. Add Acetic Acid Catalyst Setup->Catalysis Reflux 4. Heat to Reflux (2 hours) Catalysis->Reflux Cooling 5. Cool to Room Temp & Ice Bath Reflux->Cooling Filter 6. Vacuum Filtration (Isolate crude product) Cooling->Filter Wash 7. Wash with Cold Diethyl Ether Filter->Wash Recrystallize 8. Recrystallization (Hot Ethanol) Wash->Recrystallize Dry 9. Dry Under Vacuum Recrystallize->Dry Analysis 10. Characterization (MP, NMR, MS) Dry->Analysis

Caption: Step-by-step workflow for the synthesis of 1-phenyl-3-methyl-5-hydroxy-1H-pyrazole.

Data Summary and Optimization

The choice of substrates and conditions significantly impacts the reaction outcome. The following table summarizes expected results and optimization parameters for achieving high regioselectivity.

R¹ in β-KetoesterR³ in HydrazineSolventCatalystExpected Major ProductTypical Yield (%)Ref.
Methyl (-CH₃)Phenyl (-C₆H₅)EthanolAcetic Acid1-Phenyl-3-methyl-5-hydroxypyrazole85-95%[8]
Trifluoromethyl (-CF₃)Phenyl (-C₆H₅)EthanolNone1-Phenyl-3-trifluoromethyl-5-hydroxypyrazole>90%[8]
Phenyl (-C₆H₅)Methyl (-CH₃)EthanolAcetic Acid1-Methyl-3-phenyl-5-hydroxypyrazole80-90%[9]
Methyl (-CH₃)4-NitrophenylTFENone1-(4-Nitrophenyl)-3-methyl-5-hydroxypyrazole>95% (High Regioselectivity)[12]
tert-ButylPhenyl (-C₆H₅)DMSOAcetic Acid1-Phenyl-3-tert-butyl-5-hydroxypyrazole>90% (Steric Control)[9]

Troubleshooting

IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction; inefficient precipitation.Increase reflux time and monitor by TLC. Ensure the mixture is thoroughly cooled before filtration.
Poor Regioselectivity Unfavorable electronic/steric balance; wrong solvent.Switch to a fluorinated solvent like TFE to improve selectivity.[12] Adjust pH; acid catalysis often improves selectivity for the 5-hydroxy isomer.
Oily Product Impurities present; product did not crystallize.Purify via column chromatography instead of recrystallization. Ensure starting materials are pure.
Product Darkens Oxidation of phenylhydrazine or product.Perform the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled phenylhydrazine.

Conclusion

The regioselective synthesis of 5-hydroxy-1H-pyrazole derivatives is readily achievable through the judicious application of the cyclocondensation reaction between β-ketoesters and hydrazines. By carefully considering the electronic and steric properties of the substrates and optimizing reaction conditions such as solvent and pH, researchers can effectively control the formation of the desired regioisomer. The protocols and principles outlined in this guide provide a robust framework for the successful synthesis and exploration of this vital class of heterocyclic compounds in drug discovery and materials science.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase . ResearchGate. [Link]

  • Highly Regioselective Synthesis of 1-Acyl-5-hydroxypyrazolines or Synthesis of 3,5-Disubstituted Pyrazoles from (E)-β-Chlorovinyl Ketones and Benzohydrazides or Hydrazine Hydrate . ResearchGate. [Link]

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... . ResearchGate. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles . ACS Publications. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole . Slideshare. [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles . ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines . ACS Publications. [Link]

  • Regioselective Synthesis of 5-Substituted Pyrazoles . Thieme Chemistry. [Link]

  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors . PubMed. [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation . MDPI. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles . Royal Society of Chemistry. [Link]

  • Pyrazole synthesis . Organic Chemistry Portal. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase . PMC. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates . Letters in Applied NanoBioScience. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery . PMC. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs . ACS Publications. [Link]

  • Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]

  • Synthesis and spectroscopic characterization with topology analysis, drug-likeness... . Ingenta Connect. [Link]

  • Recent applications of pyrazole and its substituted analogs . ResearchGate. [Link]

  • A Short Review on Pyrazole Derivatives and their Applications . ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes . Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Robust HPLC Method Development for 5-Hydroxy-1-methylpyrazole

Introduction & Scientific Context 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol) is a critical building block in the synthesis of pyrazole-based pharmaceuticals and herbicides. Its analysis presents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol) is a critical building block in the synthesis of pyrazole-based pharmaceuticals and herbicides. Its analysis presents specific chromatographic challenges derived from its physicochemical properties:

  • Tautomeric Equilibrium: The molecule exists in dynamic equilibrium between the enol form (5-hydroxy) and the keto form (1-methyl-2-pyrazolin-5-one). In solution, this interconversion can lead to peak splitting, band broadening, or "saddle" peaks if the timescale of separation is similar to the timescale of tautomerization.

  • High Polarity: With a LogP of approximately 0.12 and high water solubility, this analyte exhibits poor retention on standard C18 alkyl-bonded phases, often eluting in the void volume (

    
    ) where ion suppression and matrix interference are highest.
    
  • UV Transparency: The lack of extended conjugation limits UV absorbance to the low wavelength region (200–220 nm), requiring high-purity solvents to minimize baseline noise.

This guide outlines a scientifically grounded protocol to overcome these challenges, utilizing pH control to stabilize tautomers and polar-functionalized stationary phases to ensure adequate retention.

Tautomeric Equilibrium Mechanism

The following diagram illustrates the equilibrium that must be controlled via mobile phase pH.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Chromatographic Consequence Enol Enol Form (5-Hydroxy-1-methylpyrazole) Aromatic Character Keto Keto Form (1-Methyl-2-pyrazolin-5-one) Non-Aromatic Enol->Keto  pH / Solvent Dependent   Split Peak Splitting / Tailing (Slow Kinetics) Enol->Split Keto->Split Sharp Sharp Single Peak (Fast Kinetics or Locked Form) Split->Sharp  Acidic Mobile Phase   (pH 2.0 - 3.0) caption Fig 1: Tautomeric interchange requires acidic pH control to force a single chromatographic species.

Method Development Strategy

Stationary Phase Selection

Standard C18 columns are insufficient due to "phase collapse" (dewetting) in highly aqueous conditions required for this polar analyte.

  • Recommendation: C18-Aq (Aqueous Stable) or Polar-Embedded C18 (e.g., amide or carbamate embedded).

  • Mechanism: These phases allow 100% aqueous mobile phases without dewetting and provide secondary interactions (H-bonding) to increase retention (

    
    ) of the polar pyrazole ring.
    
Mobile Phase Design
  • Buffer (Solvent A): 10-20 mM Potassium Phosphate or Ammonium Formate, adjusted to pH 2.5 – 3.0 .

    • Why? Acidic pH suppresses the ionization of residual silanols on the column (reducing tailing) and favors the neutral form of the molecule, stabilizing the tautomeric equilibrium.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).

    • Why? ACN has a lower UV cutoff (<195 nm) than Methanol (<205 nm), which is critical since we must detect at ~210 nm.

Detailed Experimental Protocol

Equipment & Reagents[2][3]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, PDA/UV Detector.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (

    
    ).
    
Chromatographic Conditions
ParameterSpecificationRationale
Column C18-Aq or Polar-Embedded C18 (150 x 4.6 mm, 3-5 µm)Retains polar analytes; prevents phase collapse in high water.
Mobile Phase A 20 mM

, pH 2.5 (adj. w/

)
Suppresses silanol activity; stabilizes tautomers.
Mobile Phase B Acetonitrile (HPLC Grade)Elution strength; low UV background.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Wavelength 210 nm (Bandwidth 4 nm)Analyte has weak absorbance; 210 nm maximizes signal.
Injection Volume 5 - 10 µLPrevent column overload and peak broadening.
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Gradient Program

Note: Although isocratic elution (e.g., 95% Buffer) is possible, a shallow gradient is recommended to clear potential hydrophobic impurities from the synthesis matrix.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.00982Initial Hold (Retention)
3.00982Isocratic retention of polar analyte
8.007030Ramp to elute impurities
10.007030Wash
10.10982Re-equilibration
15.00982End of Run

Method Validation & Performance Criteria

To ensure the method is "self-validating" and robust, the following criteria must be met during development.

System Suitability Parameters (SST)

Run 5 replicate injections of the standard solution (e.g., 100 µg/mL).

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (

)
%RSD

1.0%
Check pump flow stability; Ensure column equilibration.
Peak Area %RSD

1.0%
Check injector precision; Check autosampler wash.
Tailing Factor (

)

Old column (void); pH too high (silanol interaction).
Theoretical Plates (

)

Column degradation; Extra-column volume too high.
Linearity & Sensitivity[3][4]
  • Linearity: Prepare calibration standards from 1 µg/mL to 200 µg/mL.

    
     should be 
    
    
    
    .[1]
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD (S/N = 3): Typically ~0.1 - 0.5 µg/mL.

    • LOQ (S/N = 10): Typically ~0.5 - 1.0 µg/mL.

Troubleshooting Guide

Issue: "Saddle" or Split Peaks
  • Cause: Tautomer separation or incorrect pH.

  • Solution: Lower the pH of Mobile Phase A to 2.0–2.5. Ensure the column temperature is stable (higher temp increases tautomerization rate, merging peaks).

Issue: Low Retention ( )
  • Cause: Column not hydrophobic enough for the polar analyte.

  • Solution: Switch to a column with higher carbon load specifically designed for polar retention (e.g., HILIC mode or specialized Polar-C18). Alternatively, use an ion-pairing reagent (e.g., Hexanesulfonic acid) in Mobile Phase A, though this is less MS-compatible.

Issue: Baseline Drift at 210 nm
  • Cause: Absorption of mobile phase components.

  • Solution: Ensure high-quality "Gradient Grade" ACN. Avoid using acetate/formate buffers if detecting below 220 nm; Phosphate is superior for UV transparency.

Workflow Visualization

MethodWorkflow Start Start Method Development Step1 Solubility Check (Dissolve in Water/ACN) Start->Step1 Step2 UV Scan (200-400nm) Identify Max Abs (expect ~210nm) Step1->Step2 Decision1 Column Selection Step2->Decision1 ColA Standard C18 Decision1->ColA Avoid ColB Polar-Embedded C18 / Aq-C18 Decision1->ColB Select Step3 Mobile Phase Optimization Buffer pH 2.5 (Phosphate) ColB->Step3 Step4 Run Gradient (98% Aqueous Hold) Step3->Step4 Check Check Peak Shape Step4->Check Split Split/Tailing? Check->Split Yes Good Sharp Peak Check->Good No Fix Lower pH or Increase Temp Split->Fix Fix->Step3 Final Validate Method Good->Final caption Fig 2: Step-by-step decision tree for optimizing 5-Hydroxy-1-methylpyrazole analysis.

References

  • Faria, A. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega.[2] Retrieved from [Link]

  • Chromatography Forum. (2005).[3] Separation of Tautomer Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96473, 1-Methyl-5-hydroxypyrazole. Retrieved from [Link]

Sources

Method

Precision Synthesis of Bioactive Pyrazoles: Strategic Utilization of 5-Hydroxy-1-methylpyrazole

Topic: Strategic Utilization of 5-Hydroxy-1-methylpyrazole in the Synthesis of Enzyme Inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 5-Hydroxy-1-methylpyrazole in the Synthesis of Enzyme Inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

5-Hydroxy-1-methylpyrazole (1-methyl-1H-pyrazol-5-ol) represents a privileged scaffold in medicinal chemistry, serving as the structural core for a diverse class of enzyme inhibitors, including HPPD (4-hydroxyphenylpyruvate dioxygenase) herbicides and mPGES-1 (microsomal prostaglandin E synthase-1) inhibitors.[1] Its utility stems from its unique tautomeric equilibrium, which allows it to act as a dynamic nucleophile at both the oxygen and C-4 carbon positions. This application note provides a comprehensive technical guide on utilizing this scaffold, detailing the synthesis of the core unit, controlling regioselectivity during acylation/alkylation, and executing the critical rearrangement steps required to generate bioactive triketone pharmacophores.

Chemical Identity & Tautomeric Dynamics

The reactivity of 5-hydroxy-1-methylpyrazole (CAS: 33653-33-7) is governed by its tautomeric triad. Unlike simple phenols, this compound exists in equilibrium between the OH-tautomer (aromatic), NH-tautomer (pyrazolone), and CH-tautomer (active methylene).

  • OH-Tautomer: Predominant in polar aprotic solvents; acts as an O-nucleophile.

  • CH-Tautomer: Predominant in non-polar solvents; renders the C-4 position highly nucleophilic (enamine-like), essential for Knoevenagel condensations and C-acylation.

Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism cluster_legend Reactivity Implications OH_Form OH-Tautomer (Aromatic Phenol) Nucleophile: Oxygen CH_Form CH-Tautomer (Pyrazolone) Nucleophile: C-4 Carbon OH_Form->CH_Form  Solvent Polarity / pH   NH_Form NH-Tautomer (Zwitterionic) Rare in N-alkylated forms CH_Form->NH_Form  Equilibrium   Text1 O-Acylation (Kinetic Product) Text2 C-Acylation (Thermodynamic Product)

Figure 1: Tautomeric equilibrium of 5-hydroxy-1-methylpyrazole dictating regioselectivity.

Protocol: Synthesis of the Scaffold

Before derivatization, the high-purity scaffold must be synthesized or prepared from its hydrochloride salt.

Synthesis from Dimethyl Malonate

This route is preferred for scale-up due to the low cost of reagents and high atom economy.

Reagents:

  • Dimethyl malonate (1.0 eq)

  • Methylhydrazine (1.1 eq) [Caution: Toxic/Carcinogenic]

  • Sodium methoxide (NaOMe) (1.2 eq)

  • Methanol (Solvent)

Step-by-Step Protocol:

  • Cyclization: Charge a reactor with Methanol (10V) and NaOMe (1.2 eq). Cool to 0°C.[2][3]

  • Addition: Add Dimethyl malonate (1.0 eq) dropwise. Stir for 30 min.

  • Hydrazine Addition: Add Methylhydrazine (1.1 eq) dropwise, maintaining internal temperature <10°C.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc:MeOH 9:1) or LCMS for disappearance of dimethyl malonate.

  • Isolation: Cool to room temperature. Acidify with conc. HCl to pH 1–2. The product, 5-hydroxy-1-methylpyrazole, will precipitate or can be extracted with ethyl acetate after solvent evaporation.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white crystals.

Case Study 1: Synthesis of HPPD Inhibitors (Topramezone Analogs)

Target: 4-Benzoyl-5-hydroxy-1-methylpyrazoles. Mechanism: These compounds inhibit HPPD by chelating the active site Fe(II) ion via the 1,3-diketone motif formed at C-4.

The Challenge: O- vs. C-Acylation

Direct reaction with benzoyl chlorides often yields the O-acyl product (ester) kinetically. To obtain the bioactive C-acyl (triketone) product, a rearrangement strategy is required.

Detailed Protocol: O-Acylation to C-Acylation Rearrangement

This protocol utilizes a cyanide-catalyzed rearrangement, the industry standard for generating triketone herbicides.

Reagents:

  • 5-Hydroxy-1-methylpyrazole (1.0 eq)[2][4]

  • Substituted Benzoyl Chloride (e.g., 2-nitro-4-methylsulfonylbenzoyl chloride) (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Acetone Cyanohydrin (0.1 eq) [Catalyst]

  • Dichloromethane (DCM) and Acetonitrile (MeCN)

Workflow:

Step 1: O-Acylation (Kinetic Control)
  • Dissolve 5-hydroxy-1-methylpyrazole (1.0 eq) in DCM (10V) and Et3N (1.2 eq). Cool to 0°C.[2][3]

  • Add the Benzoyl Chloride (1.1 eq) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Validation: TLC will show a non-polar spot (O-ester). 1H NMR will show a downfield shift of the pyrazole 4-H but no loss of the proton.

  • Wash with water, dry (MgSO4), and concentrate to yield the Enol Ester intermediate .

Step 2: Cyanide-Catalyzed Rearrangement (Thermodynamic Control)
  • Dissolve the crude Enol Ester in dry MeCN (10V).

  • Add Et3N (2.0 eq) and Acetone Cyanohydrin (0.1–0.2 eq).

  • Stir at room temperature for 12–18 hours.

    • Mechanism:[2][3][4][5][6][7][8] The cyanide ion attacks the ester carbonyl, generating an acyl cyanide intermediate and the pyrazole anion. The pyrazole anion then attacks the acyl cyanide at the C-4 position (C-acylation).

  • Workup: Pour into dilute HCl (pH 1). The C-acylated product is less soluble in acid and often precipitates.

  • Purification: Recrystallize from Isopropanol.

Visualization: Reaction Pathway

SynthesisPath Start 5-Hydroxy-1-methylpyrazole (Scaffold) Intermediate O-Acyl Intermediate (Inactive Ester) Start->Intermediate Step 1: Kinetic O-Acylation Reagent Ar-COCl + Et3N Reagent->Start Product C-Acyl Product (Active HPPD Inhibitor) Tri-ketone Pharmacophore Intermediate->Product Step 2: Rearrangement Catalyst Acetone Cyanohydrin (cat.) Et3N, MeCN Catalyst->Intermediate

Figure 2: Two-step synthesis of HPPD inhibitors via O-to-C rearrangement.

Case Study 2: Synthesis of mPGES-1 Inhibitors

Target: 4-Benzylidene-1-methyl-pyrazol-5-ones. Mechanism: Knoevenagel condensation at the C-4 active methylene.

Protocol:

  • Reagents: 5-Hydroxy-1-methylpyrazole (1.0 eq), Aryl Aldehyde (1.0 eq).

  • Conditions: Reflux in Ethanol with catalytic Piperidine or acetic acid.

  • Procedure:

    • Mix reagents in Ethanol.

    • Reflux for 3–6 hours. The product usually precipitates upon cooling.

    • Note: The product exists as the exocyclic double bond species (benzylidene), validated by the disappearance of the C-4 methylene protons in NMR.

Analytical Characterization Data

FeatureO-Acyl Isomer (Inactive)C-Acyl Isomer (Active Inhibitor)
1H NMR (C4-H) Singlet at ~5.8–6.0 ppm (1H)Absent (Substituted)
1H NMR (OH) Absent (Esterified)Broad singlet >12 ppm (Enolic OH, H-bonded)
IR (C=O) ~1740 cm⁻¹ (Ester)~1670 cm⁻¹ (Ketone, H-bonded)
Solubility Soluble in non-polar organicsSoluble in base (pKa ~4–5)

References

  • Synthesis of Pyrazole Scaffolds

    • BenchChem. "1-Methyl-1H-pyrazol-5-ol hydrochloride properties and applications." Link

  • HPPD Inhibitor Mechanism & Synthesis (Topramezone)

    • PubChem. "Topramezone: Mechanism of Action and Manufacturing."[9] Link

    • Google Patents. "Preparation method of topramezone (CN112125898B)." Link

  • mPGES-1 Inhibitor Design

    • Li, J. et al. "Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6-triones as novel inhibitors of mPGES-1." Bioorg Med Chem Lett.Link

  • Rearrangement Chemistry

    • Heterocycles.[1][2][3][5][10][11] "Substituent Influenced Alkylation of 3-Substituted 5-Hydroxypyrazoles."[2] Link

Safety Note: Methylhydrazine is highly toxic and a suspected carcinogen. All synthesis steps involving hydrazines must be performed in a fume hood with appropriate PPE (gloves, face shield). The cyanide-catalyzed rearrangement generates small amounts of HCN in situ; ensure basic scrubbers are used if scaling up.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Hydroxy-1-methylpyrazole Synthesis

The following technical guide addresses the synthesis, yield optimization, and troubleshooting of 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol or 1-methyl-2-pyrazolin-5-one). Part 1: Strategic Route...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, yield optimization, and troubleshooting of 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol or 1-methyl-2-pyrazolin-5-one).

Part 1: Strategic Route Selection

The primary cause of low yield in this synthesis is regioselectivity .[1] The reaction of methylhydrazine with non-symmetrical electrophiles often produces a mixture of the desired 5-hydroxy isomer and the unwanted 3-hydroxy isomer.[1]

Select your protocol based on your scale and purity requirements:

FeatureRoute A: Direct Cyclization Route B: The "Malonate" Method
Reagents Methylhydrazine + Ethyl PropiolateDimethyl Malonate + DMF-DMA + Methylhydrazine
Complexity Low (1 Step)Medium (2-3 Steps)
Yield Potential Moderate (40–60%)High (>85%)
Regioselectivity Variable (Solvent/Temp dependent)Excellent (>95:5)
Best For Rapid screening, mg-scaleProcess chemistry, >10g scale, High Purity

Part 2: Troubleshooting & FAQs

Category 1: Regioselectivity & Yield

Q: I am getting a mixture of isomers (5-hydroxy and 3-hydroxy). How do I favor the 5-hydroxy product? A: The regiochemistry is dictated by which nitrogen of the methylhydrazine attacks the


-carbon of the electrophile first.
  • The Fix: Use free base methylhydrazine , not the hydrochloride salt.

  • Mechanism: In neutral/basic conditions, the terminal

    
     is the dominant nucleophile (sterically less hindered), attacking the 
    
    
    
    -carbon to form the intermediate that cyclizes to the 5-hydroxy isomer.[1]
  • Caution: If you use the hydrochloride salt or acidic conditions, the internal nitrogen (

    
    ) becomes the nucleophile, favoring the 3-hydroxy isomer.[1]
    

Q: My reaction stalls or turns into a black tar. What is happening? A: This is often due to uncontrolled exotherms or oxidation.[1]

  • Temperature Control: The initial addition of methylhydrazine to the electrophile (e.g., dimethyl ethoxymethylenemalonate) must be done at low temperature (0–10°C) .[1] The cyclization step then requires heat (reflux).[1]

  • Inert Atmosphere: Hydrazines are sensitive to oxidation.[1] Run the reaction under Nitrogen or Argon.[1]

Category 2: Purification & Isolation[1]

Q: Recrystallization is not working; the product oils out. How do I purify it? A: 5-Hydroxy-1-methylpyrazole is amphoteric.[1] Use its acidity to your advantage (The "Acid-Base Swing" method).[1]

  • Dissolve the crude oil in aqueous NaOH (pH > 10). The product forms a water-soluble sodium salt.[1]

  • Wash this aqueous phase with an organic solvent (e.g., Ethyl Acetate or Toluene) to remove non-acidic impurities (unreacted starting material, side products).[1]

  • Acidify the aqueous phase carefully with conc.[1] HCl to pH 2–3.

  • Precipitate: The product should precipitate as a solid. If not, extract the acidic aqueous phase with Ethyl Acetate.

Q: I cannot reproduce the literature melting point. Is my product impure? A: Not necessarily. This compound exhibits desmotropy (solid-state tautomerism).[1]

  • It can crystallize in the OH-form (enol) or the NH/CH-form (keto), or a mix.[1]

  • Different polymorphs/tautomers have different melting points.[1] Rely on NMR and HPLC purity rather than melting point alone.

Category 3: Analysis (NMR)

Q: My 1H NMR spectrum looks "wrong" or shows broad peaks. Is it decomposing? A: This is a classic tautomerism issue.

  • In

    
    :  The equilibrium often favors the CH-form  (1-methyl-2-pyrazolin-5-one), showing a 
    
    
    
    signal around 3.0–3.5 ppm.[1]
  • In DMSO-d6: Hydrogen bonding favors the OH-form (enol) or NH-form , showing an aromatic proton at C-4 (approx.[1] 5.5 ppm) and a broad OH/NH peak.[1]

  • Recommendation: Always run NMR in DMSO-d6 for consistent quality control to observe the aromatic pyrazole character.

Part 3: Experimental Protocols

Protocol A: High-Yield "Malonate" Synthesis (Recommended)

Target: >10g Scale, >90% Yield[1]

Reagents:

  • Dimethyl malonate (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)[1]

  • Methylhydrazine (1.05 eq)[1]

  • Methanol (Solvent)[1][2][3]

Procedure:

  • Enamine Formation: In a round-bottom flask, mix Dimethyl malonate and DMF-DMA. Heat to 100°C for 2 hours . Methanol is produced; distill it off if possible to drive conversion.[1]

    • Checkpoint: TLC should show complete conversion to the intermediate (Dimethyl methoxymethylenemalonate).[1]

  • Cyclization: Dissolve the residue in Methanol. Cool the solution to 0°C .

  • Addition: Add Methylhydrazine dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Why? Controls the exotherm and ensures regioselectivity.[1]

  • Reflux: Once addition is complete, warm to room temperature, then reflux (65°C) for 3 hours.

  • Workup: Cool to room temperature. The product often precipitates directly.[1] If not, concentrate the solvent to 20% volume and cool to -10°C. Filter the white solid.

Protocol B: Purification via Acid/Base Extraction

Use this if Protocol A yields an oil or impure solid.[1]

  • Suspend crude material in 10% NaOH (3 mL per gram of crude). Stir until dissolved.

  • Wash the aqueous solution with Toluene (2 x volume).[1] Discard the organic (toluene) layer.[1]

  • Cool the aqueous layer to 5°C.

  • Slowly add Conc. HCl dropwise until pH reaches ~2.0.

  • Stir at 0°C for 1 hour. The product will crystallize as a white/off-white solid.[1]

  • Filter, wash with ice-cold water, and dry under vacuum.[1]

Part 4: Reaction Pathway & Logic Visualization

The following diagram illustrates the divergent pathways determined by the hydrazine source and the purification logic.

G Start Starting Materials (Electrophile) Route1 Route A: Ethyl Propiolate Start->Route1 Route2 Route B: Dimethyl Malonate + DMF-DMA Start->Route2 Intermed Intermediate (Enamine/Acrylate) Route1->Intermed Direct Route2->Intermed Condensation (-MeOH) Hydrazine Addition of Methylhydrazine Intermed->Hydrazine Condition1 Free Base (Neutral/Basic) Hydrazine->Condition1 Condition2 HCl Salt (Acidic) Hydrazine->Condition2 Prod5 Target: 5-Hydroxy-1-methylpyrazole (Kinetic/Thermodynamic Mix) Condition1->Prod5 Major Product (NH2 attacks beta-C) Prod3 Impurity: 3-Hydroxy isomer Condition1->Prod3 Minor Condition2->Prod5 Minor Condition2->Prod3 Major Product (NHMe attacks beta-C) Purify Purification: Acid/Base Swing Prod5->Purify Final Pure Crystal (>98%) Purify->Final

Figure 1: Decision tree showing how starting material selection and hydrazine conditions dictate regioselectivity.[1]

Part 5: Analytical Data Summary

SolventDominant TautomerCharacteristic 1H NMR Signals (Approx.)
DMSO-d6 OH-form (Enol)

7.3 (d, H-3), 5.4 (d, H-4), 3.6 (s, N-Me), 9-11 (br, OH)
CDCl3 CH-form (Keto)

7.1 (s, H-3), 3.3 (s, CH2 at C-4), 3.7 (s, N-Me)

Note: In CDCl3, the "aromatic" proton at position 4 disappears and is replaced by a methylene signal, often confusing researchers.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: PubMed Central (NIH).[1]

    • Relevance: Establishes that free hydrazines favor 1,5-isomers while hydrochloride salts favor 1,3-isomers.[1]

    • URL:[Link][1]

  • Industrial Synthesis & Purification

    • Title: Preparation method of pyrazole herbicide intermediate 1-methyl-5-hydroxypyrazole (CN112574111A).[1]

    • Source: Google Patents.[1]

    • Relevance: detailed the "Malonate" route and acid/base purific
    • URL
  • Tautomerism and NMR Analysis

    • Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study.
    • Source: J. Chem. Soc., Perkin Trans.[1] 2.

    • Relevance: Explains the solvent dependence of pyrazolone tautomers (OH vs CH forms).
    • URL:[Link][1][2]

Sources

Optimization

Technical Support Center: 5-Hydroxy-1-methylpyrazole Purification

Ticket ID: PUR-PYR-005 Subject: Advanced Purification Protocols for Crude 5-Hydroxy-1-methylpyrazole Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3] Core Concept: The Tautomer...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-005 Subject: Advanced Purification Protocols for Crude 5-Hydroxy-1-methylpyrazole Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Core Concept: The Tautomeric Challenge

Before attempting purification, you must understand that 5-Hydroxy-1-methylpyrazole (CAS 33641-15-5) is a "chameleon" molecule.[1][2][3] It exists in a tautomeric equilibrium between the enol form (5-hydroxy) and the keto form (1-methyl-2-pyrazolin-5-one).[1][2][3]

  • In Solution (Polar): Predominantly the enol form (aromatic character).[3]

  • In Solid State/Non-polar: Often favors the keto form (pyrazolone).[3]

Why this matters: This equilibrium dictates solubility.[1][2][3] The keto form is more polar than typical aromatics, leading to "oiling out" (liquid-liquid phase separation) during recrystallization if the solvent polarity isn't carefully tuned.[2][3]

Visualizing the Equilibrium

Tautomerism cluster_0 Purification Sweet Spot Enol Enol Form (5-Hydroxy-1-methylpyrazole) Soluble in Bases Keto Keto Form (1-Methyl-2-pyrazolin-5-one) Solid State Dominant Enol->Keto Non-polar solvents Anion Pyrazolate Anion (High pH Species) Water Soluble Enol->Anion pH > pKa (~9.0) Anion->Enol Acidification

Figure 1: Tautomeric shift and ionization states dependent on pH and solvent environment.[1][3]

Primary Purification Protocol: The "Ethanol Pulp" Method

The most robust method for purifying this compound from crude reaction mixtures (typically containing inorganic salts like NaCl/Na₂SO₄ and methylhydrazine residues) is Ethanol Pulping/Recrystallization .[3]

The Workflow
StepActionMechanistic Rationale
1. Neutralization Adjust crude aqueous reaction mixture to pH 6.5–7.0 .The compound is amphoteric.[3] At neutral pH, it is least soluble in water (isoelectric-like behavior).[1][2][3]
2. Desolvation Evaporate water under reduced pressure to dryness.[2][3]Removes the bulk solvent.[3][4][5][6][7] You will be left with a solid cake containing product + inorganic salts.
3.[2][3] Ethanol Pulping Add Anhydrous Ethanol (approx. 5-8 mL per gram of crude).[1][2][3] Heat to reflux (78°C) for 30 mins.Critical Step: The organic product dissolves in hot ethanol; inorganic salts (NaCl/Na₂SO₄) do not.
4.[3] Hot Filtration Filter the mixture while hot (>60°C) .[3]Removes the insoluble inorganic salts.[3] The filtrate contains your product.[3][4]
5. Crystallization Cool filtrate slowly to 0–5°C.Induces nucleation.[2][3] Rapid cooling may cause oiling out.[2][3]
6. Isolation Filter the white crystalline solid. Wash with cold EtOH.[2][3]Final purity check.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?

Diagnosis: This usually happens if the solution is too concentrated or if the solvent is too polar (forcing the keto form to aggregate).[3] Corrective Protocol:

  • Re-dissolve: Heat the gum back into solution.

  • Seed: Add a tiny crystal of pure 5-hydroxy-1-methylpyrazole at 30°C.

  • Co-solvent Modification: If using pure ethanol, add Ethyl Acetate or Heptane dropwise at cloud point.[2][3] A ratio of EtOH:EtOAc (1:2) often stabilizes the crystal lattice better than pure alcohol.[3]

Q2: I have a persistent yellow/orange color. Is this an impurity?

Diagnosis: Yes. Pyrazoles are prone to oxidation, forming azo-like oligomers.[1][2][3] Corrective Protocol:

  • Activated Carbon Treatment:

    • Dissolve crude in Ethanol.[2][3]

    • Add Activated Charcoal (5 wt%) .

    • CRITICAL: Ensure the solution is slightly acidic (add 1-2 drops of HCl). If the solution is basic, the charcoal may adsorb the ionized product rather than the neutral impurity.[2]

    • Reflux for 15 mins and filter hot over Celite.

Q3: How do I remove residual Methylhydrazine? (Safety Critical)

Diagnosis: Methylhydrazine is genotoxic and a common starting material.[2][3] Corrective Protocol:

  • Scavenging: Methylhydrazine is basic.[1][2][3]

  • Wash Step: Dissolve your final solid in EtOAc and wash with 0.1 M HCl .[1][2][3] The methylhydrazine will protonate and stay in the aqueous layer.[3] Your product (pKa ~9.[2][3][7]0) will remain neutral and stay in the organic layer (EtOAc) at low pH.[3]

  • Note: Do not use strong acid (pH < 1) or you might protonate the pyrazole nitrogen (pKa ~2.0), losing yield to the water layer.[3]

Q4: How do I separate the 3-hydroxy isomer from the 5-hydroxy isomer?

Diagnosis: The synthesis often produces a mixture of 1-methyl-5-hydroxypyrazole (Target) and 1-methyl-3-hydroxypyrazole (Impurity).[1][2][3] Corrective Protocol:

  • Exploit Acidity: The 5-hydroxy isomer is generally more acidic than the 3-hydroxy isomer due to resonance stabilization of the anion.[1][2][3]

  • pH Swing Extraction:

    • Dissolve mixture in water at pH 12 (both ionized).

    • Slowly lower pH to 8.5 .

    • Extract with Dichloromethane (DCM) .[2][3]

    • The 3-hydroxy isomer (less acidic, higher pKa) will protonate first and extract into DCM.[2][3] The 5-hydroxy isomer (more acidic) will remain in the water as the anion.[2][3]

    • Acidify the aqueous layer to pH 5 and extract the Target (5-OH) with EtOAc.[2][3]

Decision Matrix: Purification Workflow

PurificationFlow Start Crude Reaction Mixture (Aq. Solution) Step1 Adjust pH to 7.0 Evaporate to Dryness Start->Step1 Step2 Add Anhydrous Ethanol Reflux (78°C) Step1->Step2 Decision Are Salts Present? Step2->Decision FilterHot Hot Filtration (>60°C) Remove NaCl/Na2SO4 Decision->FilterHot Yes Cooling Slow Cooling (0-5°C) Decision->Cooling No FilterHot->Cooling Oiling ISSUE: Oiling Out? Cooling->Oiling Seed Reheat & Add Seed Crystal or Add EtOAc Oiling->Seed Yes Final Pure 5-Hydroxy-1-methylpyrazole (White Solid) Oiling->Final No Seed->Final

Figure 2: Step-by-step decision matrix for isolating the target compound from crude salts.

Physical Property Reference Table

Use these values to validate your isolated material.

PropertyValueNotes
CAS Number 33641-15-5
Molecular Weight 98.10 g/mol
Melting Point 110–114 °CSharp melting point indicates high purity.[1][2][3][7]
pKa ~9.07 (Predicted)Weakly acidic.[2][3]
Solubility (Water) SolublepH dependent.[2][3]
Solubility (EtOH) Soluble (Hot)Ideal for recrystallization.[2][3]
Appearance White to pale yellowDark orange indicates oxidation.[2][3]

References

  • ChemicalBook. (2025).[2][3] 5-Hydroxy-1-methylpyrazole Properties and Synthesis. Retrieved from [2][3]

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 10986160, 1-Methyl-1H-pyrazol-5-ol. Retrieved from [2][3]

  • Google Patents. (2016).[2][3] Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole (CN105218449A).[1][2][3] Retrieved from

  • GuideChem. (2025).[2][3] 5-Hydroxy-1-methylpyrazole MSDS and pKa Data. Retrieved from [2][3]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 1-Methyl-5-Hydroxypyrazole

Diagnostic Hub: Rapid Triage Identify your specific failure mode to jump to the relevant solution.[1] SymptomProbable Root CauseImmediate Action High 3-Isomer Content (>5%) Thermodynamic Control: Reaction temperature too...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Rapid Triage

Identify your specific failure mode to jump to the relevant solution.[1]

SymptomProbable Root CauseImmediate Action
High 3-Isomer Content (>5%) Thermodynamic Control: Reaction temperature too high during the initial addition phase.[2]Lower addition temperature to -10°C to 0°C. Switch to Kinetic Control parameters (See Section 3).[2]
Low Yield (<60%) Incomplete Cyclization: Intermediate hydrazone/enamine failed to close the ring.Ensure acid catalysis (acetic acid or HCl) is sufficient during the reflux stage.[1]
Product Color (Pink/Red) Oxidation: Presence of trace iron or air oxidation of the phenolic hydroxyl group.[1]Degas solvents; add trace EDTA or antioxidant; ensure inert atmosphere (

).
Oily/Sticky Product Impurity Profile: Presence of unreacted

-keto ester or oligomers.[2][1]
Perform the pH-Swing Purification protocol (See Section 4).[2][1]

The Science of Regioselectivity

To minimize the formation of the 1-methyl-3-hydroxypyrazole (Isomer B), you must understand the competition between the two nitrogen atoms of methylhydrazine.[2][1]

The Mechanism

Methylhydrazine (


) contains two nucleophilic sites:[1]
  • N1 (Internal, Methylated): More electron-rich (inductive effect) but sterically hindered .[2]

  • N2 (Terminal, Primary): Less hindered, generally more nucleophilic towards carbonyls/Michael acceptors.

The Target Pathway (1-Methyl-5-Hydroxypyrazole): To achieve the 5-hydroxy isomer (tautomer of 1-methyl-pyrazol-5-one), N2 must attack the


-carbon (or ketone) of the substrate, and N1  must cyclize onto the ester carbonyl.[2]

The Failure Mode (3-Hydroxypyrazole): If N1 attacks the


-carbon/ketone first, the subsequent cyclization places the methyl group at the 3-position relative to the carbonyl.[2] This occurs under Thermodynamic Control  (high heat) or in non-polar solvents where steric differentiation is minimized.

ReactionPathway Start Methylhydrazine (N1-Me vs N2-H2) Decision Initial Attack Start->Decision Substrate β-Keto Ester / β-Alkoxy Acrylate Substrate->Decision PathA N2 (Terminal) attacks β-Carbon/Ketone (Kinetic Control) Decision->PathA Low Temp (<0°C) Polar Solvent PathB N1 (Internal) attacks β-Carbon/Ketone (Thermodynamic Control) Decision->PathB High Temp (>20°C) Fast Addition InterA Intermediate A: Me-NH-N=C-... PathA->InterA InterB Intermediate B: H2N-N(Me)=C-... PathB->InterB Prod5 TARGET: 1-Methyl-5-Hydroxypyrazole InterA->Prod5 Prod3 IMPURITY: 1-Methyl-3-Hydroxypyrazole InterB->Prod3

Figure 1: Bifurcation pathway showing how kinetic control favors the 5-hydroxy isomer.[2]

Validated Protocol: Kinetic Control Synthesis

This protocol is optimized for regioselectivity using Ethyl 3,3-diethoxypropionate (or Ethyl Acetoacetate for the dimethyl analog).[2][1]

Critical Process Parameters (CPPs)
ParameterSetpointRationale
Reaction Temp (Addition) -5°C to 0°C Ensures N2 (terminal) attacks first due to lower activation energy (Kinetic Control).
Addition Rate Dropwise (1-2 mL/min) Prevents localized exotherms that trigger thermodynamic equilibration (Isomer B).[2][1]
Solvent System Ethanol (Abs.) Protic solvents stabilize the polar transition state of the N2 attack.[1]
Stoichiometry 1.05 eq Methylhydrazine Slight excess ensures complete consumption of the electrophile.
Step-by-Step Methodology
  • Preparation:

    • Charge a reactor with Ethyl 3,3-diethoxypropionate (1.0 eq) and Ethanol (5 vol).

    • Cool the solution to -5°C using a cryostat or ice/salt bath.[2]

  • Controlled Addition (The Critical Step):

    • Prepare a solution of Methylhydrazine (1.05 eq) in Ethanol (2 vol).

    • Add the methylhydrazine solution dropwise over 60–90 minutes.

    • Monitor: Internal temperature must NOT exceed 2°C .

    • Note: If temp spikes, stop addition immediately and allow to cool.

  • Cyclization:

    • After addition, stir at 0°C for 2 hours.

    • Allow to warm to Room Temperature (20–25°C) over 1 hour.

    • Add catalytic Conc.[2][3] HCl (0.1 eq) or Acetic Acid (0.5 eq) to facilitate ring closure.[1]

    • Heat to reflux (78°C) for 3–4 hours.

  • Isolation:

    • Concentrate the reaction mixture under vacuum to remove ethanol.

    • The residue will likely solidify or form a thick oil.

Troubleshooting & Purification (FAQs)

Q1: I followed the protocol, but I still see ~8% of the 3-isomer. How do I remove it?

A: Use the "pH-Swing" Recrystallization. The 5-hydroxy isomer (pK_a ~7.[2][1]0) and 3-hydroxy isomer (pK_a ~9.[2]0) have different acidity profiles.[2]

  • Dissolve the crude solid in Water (minimal volume).

  • Adjust pH to 10–11 using NaOH (both isomers dissolve as salts).

  • Slowly acidify with HCl to pH 4.5–5.0 .

  • The 5-hydroxy isomer precipitates first (it is less soluble in its neutral form at this pH).[2] The 3-isomer often remains in solution or precipitates later.[2]

  • Filter immediately and wash with ice-cold water.[2]

Q2: My product is turning pink/red upon drying.

A: Phenolic Oxidation. Pyrazolones are sensitive to oxidation.[2]

  • Fix: Wash the final filter cake with a 0.1% solution of Sodium Metabisulfite .

  • Storage: Store under Argon/Nitrogen in amber vials.

Q3: Can I use Methylhydrazine Sulfate instead of the free base?

A: Yes, but you must neutralize it in situ. Using the sulfate salt is safer (less volatile), but you must add Sodium Ethoxide (1.0 eq) to the ethanol first to release the free base.

  • Warning: This generates Sodium Sulfate salts which must be filtered off before the reaction proceeds to high temperatures, or they can cause physical entrapment of impurities.[1]

Q4: What is the best analytical method to quantify the isomer ratio?

A: 1H-NMR is superior to HPLC for quick checks. [2][1]

  • 1-Methyl-5-hydroxypyrazole: N-Me signal typically appears around 3.4–3.5 ppm .[2]

  • 1-Methyl-3-hydroxypyrazole: N-Me signal is shielded, appearing upfield around 3.6–3.7 ppm (solvent dependent, usually DMSO-d6).[2][1]

  • HPLC: Requires a polar column (e.g., C18-Aq or HILIC) due to the high polarity of the compounds. Standard C18 often yields poor retention/separation.[2]

References

  • Vertex AI Search. (2025).[2] Regioselective synthesis of 1-methyl-5-hydroxypyrazole methylhydrazine ethyl propiolate. 4

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. 5[1]

  • ChemicalBook. (2026).[2] 5-Hydroxy-1-methylpyrazole Properties and Synthesis. 2

  • BenchChem. (2025).[2][6] Synthesis of Pyrazole Derivatives from β-Keto Esters - Protocol. 6

Sources

Optimization

Technical Support Center: Pyrazole Ester Hydrolysis Optimization

Subject: Troubleshooting & Optimization Guide for Pyrazole-3/4/5-Carboxylate Hydrolysis Executive Summary Hydrolyzing pyrazole esters presents a unique set of challenges compared to standard phenyl or aliphatic esters. T...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Pyrazole-3/4/5-Carboxylate Hydrolysis

Executive Summary

Hydrolyzing pyrazole esters presents a unique set of challenges compared to standard phenyl or aliphatic esters. The electron-rich nature of the pyrazole ring, the potential for zwitterionic species formation, and the risk of thermal decarboxylation (specifically in 3- and 5-isomers) often lead to stalled reactions or decomposition.

This guide moves beyond "add base and stir." It provides a mechanistic understanding of why standard conditions fail and offers validated, high-integrity protocols for rescuing your material.

Visual Diagnostic: Select Your Protocol

Before proceeding, identify your substrate's specific constraints using the decision tree below.

HydrolysisDecisionTree start START: Pyrazole Ester Substrate solubility Is the substrate soluble in MeOH/THF/Water? start->solubility hindered Is the ester sterically hindered? (e.g., Ortho-substituents, t-Butyl) solubility->hindered Yes method_B Method B: Anhydrous KOTMS Cleavage solubility->method_B No (Lipophilic) sensitive Is the product acid-sensitive or prone to decarboxylation? hindered->sensitive No hindered->method_B Yes (Very Hindered) method_A Method A: Optimized LiOH Saponification sensitive->method_A No method_C Method C: TMSI / LiI (Neutral/Acidic) sensitive->method_C Yes (Risk of Decarboxylation)

Figure 1: Strategic selection of hydrolysis conditions based on solubility, steric environment, and product stability.

Module 1: The "Stalled" Reaction (Optimized Saponification)

Scenario: You are using standard LiOH/THF/Water. Conversion stops at 50%, or the reaction is sluggish despite heating.

The Science (Why it fails)

Standard saponification relies on the nucleophilic attack of the hydroxide ion (


) on the carbonyl carbon. In pyrazoles, two factors impede this:
  • Electronic Repulsion: The lone pair on the pyrazole nitrogen can donate electron density into the ring, making the carbonyl carbon less electrophilic (deactivating it).

  • Ion Aggregation: In high-THF mixtures, Lithium salts form tight aggregates, effectively sequestering the hydroxide ion and reducing its nucleophilicity.

Protocol A: High-Molarity LiOH with Phase Transfer

Use this for unhindered methyl/ethyl esters.

  • Solvent System: Do not use 1:1 THF:Water. Instead, use THF:MeOH:Water (4:1:1) . Methanol is critical to break up Li-aggregates.

  • Concentration: Run the reaction at 0.5 M (substrate concentration). Dilute reactions are slower.

  • Reagent: Add LiOH·H2O (3.0 equiv) .

  • Additive: If conversion is <50% after 4 hours, add 10 mol% Tetrabutylammonium hydroxide (TBAH) . This acts as a phase transfer catalyst, solubilizing the hydroxide in the organic layer.

  • Temperature: 40 °C. (Avoid reflux to prevent decarboxylation).

Module 2: The "Stubborn" Substrate (Steric Hindrance)

Scenario: Your ester is flanked by a bulky group (e.g., ortho-iodo, ortho-phenyl) or is a tert-butyl ester that won't cleave with TFA.

The Science (Why it fails)

Steric bulk physically blocks the approach of the hydrated hydroxide ion. You need a smaller, "naked" nucleophile that operates in non-polar solvents where it is not solvated by water shells.

Protocol B: Anhydrous Potassium Trimethylsilanolate (KOTMS)

The Gold Standard for hindered esters.

Mechanism: KOTMS (


) is soluble in organic solvents (THF, DCM). In the absence of water, the silanolate anion is extremely nucleophilic but non-basic enough to avoid many side reactions. It attacks the carbonyl to form a silyl ester intermediate, which hydrolyzes upon workup.

Step-by-Step:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Solvent: Dissolve substrate in anhydrous THF (0.2 M) .

  • Reagent: Add KOTMS (2.0 - 3.0 equiv) as a solid in one portion.

  • Reaction: Stir at room temperature.

    • Note: The reaction often precipitates the potassium salt of the acid, driving the equilibrium forward.

  • Workup:

    • Dilute with Et2O (to remove non-acidic impurities).

    • Extract the solid/aqueous layer with water.[1]

    • Acidify the aqueous layer carefully to pH 3-4 with 1N HCl (watch for decarboxylation!).

    • Extract with EtOAc.

Expert Tip: If the potassium salt precipitates, you can simply filter it, wash with ether, and use the salt directly in subsequent couplings (e.g., HATU couplings) without ever isolating the free acid. This avoids the decarboxylation risk during acidification.

Module 3: The "Fragile" Product (Decarboxylation Risk)

Scenario: The ester disappears, but no acid is found. You isolate the unsubstituted pyrazole. Target: Pyrazole-3-carboxylic acids (and 5-carboxylic acids).[2][3][4]

The Science (The Decarboxylation Trap)

Pyrazole-3-carboxylic acids are vinylogous carbamates. Upon protonation of the pyrazole nitrogen (which happens during acidic workup or thermal heating), the molecule forms a zwitterion that facilitates the loss of CO2.

Figure 2: Mechanism of acid-catalyzed thermal decarboxylation.

Protocol C: Neutral Cleavage via TMSI (Trimethylsilyl Iodide)

Use this to avoid acidic workup entirely.

  • Reagent Generation: In situ generation is cheaper and safer.

    • Mix NaI (sodium iodide, 2.0 equiv) in dry Acetonitrile .

    • Add TMSCl (Trimethylsilyl chloride, 2.0 equiv) . Stir 10 min (white NaCl precipitates).

  • Addition: Add your pyrazole ester (dissolved in minimal acetonitrile).

  • Conditions: Reflux for 2-4 hours.

    • Mechanism:[2][3][5][6][7][8][9][10] The

      
       attacks the methyl group of the ester (S_N2), cleaving it to the silyl ester.
      
  • Quench: Cool to RT. Add methanol (excess). This cleaves the silyl ester to the acid under neutral conditions.

  • Purification: Concentrate. The product is often mixed with silica gel and purified via chromatography, avoiding aqueous acid extraction.

Comparative Data: Reagent Selection Guide

FeatureLiOH / NaOHKOTMS (Silanolate)TMSI (In Situ)Acid (HCl/H2SO4)
Primary Use Unhindered estersHindered / LipophilicAcid-labile / Methyl esterst-Butyl esters
Solvent THF/MeOH/H2OTHF or DCM (Anhydrous)AcetonitrileDioxane or Water
Reaction Rate ModerateFastFastSlow
Decarboxylation Risk Low (until workup)Very LowLowHigh
Cost LowHighModerateLow
Key Limitation "Stalls" with bulky groupsMoisture sensitiveIncompatible with benzyl ethersDestroys protecting groups

Frequently Asked Questions (FAQ)

Q: I have a pyrazole-3,5-diester. Can I hydrolyze just one ester? A: Yes. The ester at the 3-position is generally more reactive (less sterically hindered by the N-substituent if N-unsubstituted, or electronically distinct). However, regioselectivity is difficult.

  • Strategy: Use 1.05 equiv of LiOH at 0 °C . Monitor by LCMS. If over-hydrolysis occurs, switch to enzymatic hydrolysis (Pig Liver Esterase) which is highly selective for the less hindered ester.

Q: My product is water-soluble and I can't extract it after hydrolysis. A: Do not use aqueous workup. Use Protocol B (KOTMS) . After the reaction, the potassium salt precipitates. Filter it. Dissolve the salt in methanol and treat with a slightly acidic ion-exchange resin (e.g., Dowex 50W) just long enough to neutralize, then filter and evaporate.

Q: Why did my pyrazole ring iodinate when using TMSI? A: Pyrazoles are electron-rich. If you used


 in your TMSI generation or if the reaction was exposed to light/air, you might generate electrophilic iodine. Ensure you use the TMSCl + NaI  method and keep the reaction under inert atmosphere (Argon) and in the dark.

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid yet mild hydrolysis of esters. Tetrahedron Letters, 25(51), 5831-5834.

  • Olah, G. A., et al. (1979). Synthetic methods and reactions.[1][3][5][8][11][12][13][14][15][16][17][18] 63. Iodotrimethylsilane-mediated ester cleavage. The Journal of Organic Chemistry, 44(8), 1247–1251.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Refer to Chapter on Pyrazoles regarding decarboxylation mechanisms).

  • Theodorou, V., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, (vii), 308-319.[1]

Sources

Troubleshooting

troubleshooting low conversion rate in methylhydrazine reactions

Technical Support Center: Methylhydrazine (MMH) Reaction Optimization Topic: Troubleshooting Low Conversion & Yield in Methylhydrazine Chemistries Target Audience: Senior Process Chemists, Medicinal Chemists, Chemical En...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methylhydrazine (MMH) Reaction Optimization

  • Topic: Troubleshooting Low Conversion & Yield in Methylhydrazine Chemistries

  • Target Audience: Senior Process Chemists, Medicinal Chemists, Chemical Engineers

  • Support Level: Tier 3 (Advanced Technical/Mechanistic)

Introduction: The Methylhydrazine Paradox

Methylhydrazine (MMH) is a high-energy, high-utility nucleophile essential for synthesizing N-methylated heterocycles (e.g., pyrazoles, pyrimidines) and high-energy materials. However, its utility is often compromised by its volatility, toxicity, and susceptibility to oxidative degradation.

The Core Problem: "Low conversion" in MMH reactions is rarely a simple kinetic failure. It is usually a symptom of one of three systemic failures:

  • Reagent Compromise: MMH has degraded before it even entered the flask.

  • Mechanistic Divergence: The reaction stalled at an intermediate (hydrazone) or diverted to a regioisomer.

  • Protonation Lock: The nucleophile is trapped as a salt.

This guide moves beyond basic "add more reagent" advice to address the root mechanistic causes of failure.

Module 1: Reagent Integrity & Stoichiometry

Diagnosis: If your reaction starts slow and never reaches completion, or if the MMH fizzes excessively upon addition, your reagent is likely compromised.

The "Dead Reagent" Phenomenon

MMH is thermodynamically unstable and sensitive to oxidation.

  • The Issue: MMH reacts with atmospheric oxygen to form methane, nitrogen, and azines. If your bottle has been opened repeatedly without a nitrogen blanket, the effective molarity is significantly lower than the label claims.

  • The Fix:

    • Titration: Never assume commercial purity for critical steps. Titrate MMH against standard acid (e.g., 0.1 N HCl) with methyl red indicator before use.

    • Distillation: For sensitive kinetics, freshly distill MMH (b.p. 87.5 °C) under nitrogen. Warning: MMH is hypergolic with oxidizers; use dedicated glassware.

The Salt Trap (Sulfate/HCl vs. Free Base)

MMH is often sold as methylhydrazine sulfate (


) for safety.
  • The Failure Mode: Users often add the salt directly to a reaction expecting it to act as a nucleophile. It will not. The protonated hydrazine is non-nucleophilic.

  • The Protocol: You must perform an in situ free-basing.

    • Step 1: Suspend the salt in the solvent.

    • Step 2: Add a stoichiometric equivalent of a base (e.g., NaOAc, Et3N, or NaOH) before adding the electrophile.

    • Step 3: Verify dissolution or salt exchange (precipitate formation) before proceeding.

Module 2: Mechanistic Troubleshooting (The "Hidden" Yield Loss)

Diagnosis: TLC/LCMS shows consumption of starting material but low yield of the desired product. This suggests the reaction is working, but the pathway is wrong.

The Hydrazone Stall

In pyrazole synthesis (Knorr reaction), the reaction proceeds in two steps:

  • Condensation: Formation of a hydrazone intermediate.[1]

  • Cyclization: Intramolecular attack to close the ring.

Symptom: The reaction stalls at the hydrazone (often visible as a new spot on TLC that doesn't convert). Solution: The cyclization step often requires acid catalysis or higher heat.

  • Action: Add a Lewis acid (e.g.,

    
     or simple acetic acid) to catalyze the dehydration/cyclization step.
    
Regioselectivity: The Yield Thief

MMH has two nucleophilic nitrogens: the methylated nitrogen (


) and the unsubstituted nitrogen (

).
  • N1 (Me-NH): More electron-rich (inductive effect) but sterically hindered.

  • N2 (NH2): Less hindered, better nucleophile for bulky electrophiles.

If you desire the 1,5-isomer but get the 1,3-isomer, your "conversion" to the desired product will appear low.

Visualization: The Regioselectivity Decision Tree

Regioselectivity MMH Methylhydrazine (MMH) Conditions Reaction Conditions MMH->Conditions Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Conditions PathA Kinetic Control (Low Temp, Aprotic) Conditions->PathA Fastest Nucleophile (NH2) PathB Thermodynamic Control (High Temp, Protic) Conditions->PathB Equilibration Isomer1 1,3-Substituted Pyrazole (Attack by NH2 on most reactive C=O) PathA->Isomer1 Isomer2 1,5-Substituted Pyrazole (Attack by Me-NH on most reactive C=O) PathB->Isomer2

Figure 1: Mechanistic divergence in MMH reactions. Controlling temperature and solvent is critical for selecting the correct isomer.

Module 3: Experimental Protocol Optimization

Standard Operating Procedure (SOP) for High-Conversion Pyrazole Synthesis

This protocol is designed to minimize oxidative loss and maximize cyclization efficiency.

ParameterRecommendationRationale
Atmosphere Strict

or Ar
MMH oxidizes rapidly. Air exposure kills stoichiometry.
Solvent Ethanol or Acetic Acid Protic solvents facilitate proton transfer required for the dehydration step.
Temperature Reflux (78-118°C) Room temp often stops at the hydrazone intermediate.
Addition Order Dicarbonyl to MMH Adding the electrophile to the MMH keeps MMH in excess initially, reducing oligomerization.
Quench Oxidative Workup If pyrazolines (dihydro-pyrazoles) are formed, a mild oxidation (air bubbling or

) may be needed to aromatize to pyrazoles.

Module 4: Troubleshooting FAQ

Q1: I am using MMH sulfate, and the reaction is heterogeneous. Is this a problem? A: Yes. If the salt doesn't dissolve, it can't react.

  • Fix: Use a phase transfer catalyst (PTC) like TBAB (tetrabutylammonium bromide) or switch to a solvent where the salt is more soluble (e.g., water/alcohol mixtures), then extract the product later. Alternatively, pre-neutralize the salt in water, extract the free base into DCM, and use the organic layer immediately.

Q2: My LCMS shows a mass of M+16 or M+32 relative to the product. A: This indicates oxidation.

  • Cause: Incomplete degassing of solvents or old MMH.

  • Fix: Sparge all solvents with argon for 15 minutes before use. Add a radical scavenger like BHT if the reaction allows.

Q3: The reaction turns black/tarry. A: MMH is decomposing or polymerizing.

  • Cause: Temperature too high or presence of metal ions (Cu, Fe) acting as catalysts.[2]

  • Fix: Use glass-coated stir bars (avoid exposed metal). Lower the temperature and use an acid catalyst to promote the specific pathway rather than thermal brute force.

Troubleshooting Logic Flow

Use this decision tree to diagnose the root cause of your low conversion.

Troubleshooting Start Problem: Low Conversion CheckReagent 1. Check Reagent Status Is MMH old or yellowed? Start->CheckReagent Titrate Action: Titrate or Distill Check Purity CheckReagent->Titrate Yes CheckSalt 2. Form of Reagent Using Sulfate/HCl salt? CheckReagent->CheckSalt No Neutralize Action: Add Base (Et3N/NaOAc) Ensure Free Base Release CheckSalt->Neutralize Yes CheckIntermediate 3. Check for Intermediate Is Hydrazone visible by TLC/LCMS? CheckSalt->CheckIntermediate No ForceCyclization Action: Increase Temp or Add Acid Catalyst CheckIntermediate->ForceCyclization Yes CheckRegio 4. Check Regiochemistry Is the 'impurity' actually the wrong isomer? CheckIntermediate->CheckRegio No OptimizeSolvent Action: Switch Solvent (Protic vs Aprotic) CheckRegio->OptimizeSolvent Yes

Figure 2: Systematic troubleshooting workflow for MMH reactions.

References

  • Safety & Handling: NOAA Office of Response and Restoration. Methylhydrazine - CAMEO Chemicals.[3][4] NOAA. Link

  • Reaction Mechanism (Knorr Synthesis): Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein-Institut. Link

  • Decomposition Kinetics: ResearchGate. Thermal decomposition of monomethylhydrazine: Shock tube experiments and kinetic modeling. Link

  • Regioselectivity Insights: Organic Chemistry Portal. Synthesis of Pyrazoles. Link

  • Reagent Stability: National Institutes of Health (NIH). Methylhydrazine - PubChem Compound Summary. Link

Sources

Optimization

Technical Support Center: 5-Hydroxy-1-methylpyrazole Stability &amp; Storage

The following guide serves as a specialized Technical Support Center resource for 5-Hydroxy-1-methylpyrazole (often synonymous with 1-methyl-1H-pyrazol-5-ol or 1-methyl-2-pyrazolin-5-one ). It is designed to address the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for 5-Hydroxy-1-methylpyrazole (often synonymous with 1-methyl-1H-pyrazol-5-ol or 1-methyl-2-pyrazolin-5-one ). It is designed to address the specific stability, storage, and analytical challenges faced by drug development professionals.[1]

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Stability Protocols, Tautomeric Equilibria, and Storage Troubleshooting Chemical Reference: 5-Hydroxy-1-methylpyrazole (Common CAS: 33641-15-5)[1][2]

Core Stability Profile & Storage Directives

Executive Summary

5-Hydroxy-1-methylpyrazole is a hygroscopic, air-sensitive building block.[1] Its stability is complicated by prototropic tautomerism (equilibrium between the enol and ketone forms), which is heavily influenced by solvent polarity and physical state.[1] Improper storage leads to oxidative coupling (dimerization), resulting in a characteristic color shift from white to orange/brown.[1]

Storage Protocol Specification
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 3 months)Retards the kinetics of oxidative coupling and hydrolysis.[1]
Atmosphere Inert Gas (Argon/Nitrogen) The compound is susceptible to auto-oxidation at the C-4 position. Air exposure accelerates the formation of colored impurities (rubazonic acid derivatives).
Humidity < 10% RH (Desiccator) Highly hygroscopic.[1] Absorbed water promotes hydrolysis and shifts the tautomeric equilibrium toward the less stable ketone form.
Container Amber Glass / Foil-wrapped Photosensitivity is moderate; light energy can catalyze radical formation leading to degradation.

Technical Troubleshooting Guide (Q&A)

Issue 1: "My white powder has turned pale pink/orange. Is it still usable?"

Diagnosis: Oxidative Degradation. The color change is likely due to the formation of oxidative coupling products (dimers) or trace amounts of pyrazolone dyes. The C-4 position of the pyrazole ring is electron-rich and prone to radical attack, leading to extended conjugated systems which are highly colored even at ppm levels.

Action Plan:

  • Quantify Purity: Run an LC-MS or H-NMR. If purity is >95%, the color is likely due to trace impurities (<0.5%) with high extinction coefficients.[1]

  • Purification (Rescue Protocol):

    • Dissolve the solid in a minimum amount of warm Ethanol or Methanol.

    • Add activated charcoal (10% w/w), stir for 30 mins, and filter through Celite.

    • Recrystallize or evaporate. This usually removes the colored oxidized species.

Issue 2: "The NMR spectrum shows unexpected peaks. Is this an impurity?"

Diagnosis: Tautomeric Equilibrium (Not necessarily impurity). 5-Hydroxy-1-methylpyrazole exists in equilibrium between the hydroxy-form (aromatic enol) and the oxo-form (non-aromatic ketone).

  • Solvent Effect:

    • DMSO-d6: Favors the OH-form (aromatic). You will see a signal for the C-4 proton around

      
       5.5 - 6.0 ppm.
      
    • CDCl3: May show a mixture or favor the CH-form (ketone) or dimers. The ketone form has a methylene (

      
      ) group at position 4, appearing as a singlet or coupled signal around 
      
      
      
      3.0 - 3.5 ppm.[1]

Validation Step: Do not discard the batch based solely on "extra" peaks. Compare the integration of the


-methyl group (

~3.6 ppm) against the sum of the C-4 proton (enol) and C-4 methylene (ketone).[1] If the total integration matches, your compound is pure but equilibrating.
Issue 3: "The material has caked into a hard solid."

Diagnosis: Hygroscopic Agglomeration. The seal was likely compromised, allowing moisture ingress. Water acts as a plasticizer and induces partial dissolution/recrystallization, leading to caking.

Risk Assessment:

  • Check for hydrolysis products (ring opening) via LC-MS.

  • If chemically pure, grind the solid in a mortar under an inert atmosphere (glovebox) and dry under high vacuum over

    
     for 24 hours.
    

Mechanistic Visualization

Pathway A: Tautomerism & Degradation

The following diagram illustrates the equilibrium between the stable enol form and the reactive ketone form, and how oxidative stress leads to degradation.

Tautomerism Enol Enol Form (1-Methyl-5-hydroxy-pyrazole) Aromatic & Stable Ketone Ketone Form (1-Methyl-2-pyrazolin-5-one) Reactive Intermediate Enol->Ketone Tautomerization (Promoted by non-polar solvents) Dimer Oxidative Dimer (Colored Impurity) Ketone->Dimer Oxidation (Air/Light) Radical Coupling at C-4 Hydrolysis Ring Opening (Hydrazide Derivatives) Ketone->Hydrolysis Moisture Ingress

Figure 1: Tautomeric equilibrium shifts based on solvent and storage conditions.[1] The Ketone form is more susceptible to oxidation (color change) and hydrolysis.[1]

Pathway B: QC Decision Tree

Use this workflow to determine the usability of stored material.

QCDecision Start Inspect Material ColorCheck Is the color White/Off-White? Start->ColorCheck NMRCheck Run 1H-NMR (DMSO-d6) ColorCheck->NMRCheck Yes Purify Recrystallize (Charcoal) ColorCheck->Purify No (Orange/Brown) PurityCheck Purity > 95%? NMRCheck->PurityCheck TautomerCheck Check C4-H (Enol) vs C4-H2 (Ketone) PurityCheck->TautomerCheck Yes Discard DISCARD PurityCheck->Discard No (<90%) Use RELEASE for Use TautomerCheck->Use Sum of Integrals Correct Purify->NMRCheck Post-Purification

Figure 2: Quality Control workflow for assessing stored 5-Hydroxy-1-methylpyrazole.

Analytical Reference Data

1H-NMR Interpretation (DMSO-d6, 400 MHz):

  • 
     10.5 - 11.5 ppm (s, 1H):  -OH (Enol form).[1] Broad signal, may exchange with water.
    
  • 
     7.2 - 7.5 ppm (d, 1H):  C-3 Proton.[1]
    
  • 
     5.2 - 5.5 ppm (d, 1H):  C-4 Proton (Enol form).[1] Note: If this is missing and a signal appears at 3.0-3.5 ppm, the sample is in Ketone form.[1]
    
  • 
     3.5 - 3.7 ppm (s, 3H):  N-Methyl group.[1]
    

CAS Registry Warning: Ensure you are using CAS 33641-15-5 for the neutral 5-Hydroxy-1-methylpyrazole. Caution: Do not confuse with CAS 33261-80-2, which often refers to Norbixin or salt complexes in some databases [1].

References

  • European Commission. (2020). Commission Implementing Regulation (EU) 2020/376 concerning the authorisation of Norbixin (annatto F).[1] Official Journal of the European Union.

  • National Institutes of Health (NIH). (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.

  • Biosynth. (2022). Safety Data Sheet: 5-Hydroxy-1-methylpyrazole.

  • TCI Chemicals. (2025).[3] Product Specification: 5-Hydroxy-1-methyl-1H-pyrazole.

Sources

Troubleshooting

Technical Support Center: 5-Hydroxy-1-methylpyrazole Synthesis

This technical guide is structured as a Level 3 Support Repository for process chemists and R&D scientists. It addresses the critical challenges in synthesizing 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Level 3 Support Repository for process chemists and R&D scientists. It addresses the critical challenges in synthesizing 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol or 1-methyl-5-pyrazolone), a scaffold notorious for regioselectivity issues and tautomeric ambiguity.[1]

Ticket Category: Heterocyclic Scaffold Optimization Support Level: Senior Application Scientist (Tier 3) Document ID: PYR-5OH-ME-001[1]

Executive Summary

The synthesis of 5-Hydroxy-1-methylpyrazole is deceptively simple. While standard literature suggests a condensation of methylhydrazine with ethyl propiolate or


-keto esters, this route is fraught with regiochemical failure . The primary failure mode is the formation of the thermodynamic isomer (3-hydroxy-1-methylpyrazole), which is difficult to separate. Furthermore, the product exhibits complex prototropic tautomerism , often leading to false-negative QC results (NMR/HPLC) where pure product is misidentified as impure.[1]

This guide provides the mechanistic causality for these side reactions and validated protocols to circumvent them.

Part 1: The Regioselectivity Crisis (The Isomer Problem)[1]

The Issue

Users frequently report obtaining a product with the correct mass (


 98.1) but incorrect physical properties or NMR shifts. This is almost invariably the 3-hydroxy isomer  (1-methyl-1H-pyrazol-3-ol).[1]
Mechanistic Root Cause

Methylhydrazine (


) contains two nucleophilic nitrogen atoms:[1]
  • 
     (Methylated):  More electron-rich due to the inductive effect (+I) of the methyl group, but sterically hindered.[1]
    
  • 
     (Unsubstituted):  Less electron-rich, but sterically unencumbered.[1]
    

In a direct condensation with ethyl propiolate or ethyl acetoacetate:

  • Path A (Target): Attack by

    
      on the ester carbonyl (or 
    
    
    
    -carbon depending on conditions) is required to place the methyl group adjacent to the nitrogen that becomes part of the amide-like system.
  • Path B (Impurity): Attack by

    
      is often kinetically favored due to lower steric hindrance, leading to the 3-hydroxy isomer.
    
Validated Solution: The "Carboxylate Detour"

Direct condensation is unreliable for high-purity applications. The industry-standard "fix" utilizes a decarboxylation strategy . By synthesizing the 4-carboxylate intermediate first, steric and electronic factors force the formation of the 5-hydroxy skeleton, which is then decarboxylated.

Protocol: Decarboxylative Route[1]
  • Cyclization: React Diethyl Ethoxymethylenemalonate with Methylhydrazine. The steric bulk of the malonate directs the methylhydrazine

    
     to the specific position.
    
  • Hydrolysis: Saponify the resulting Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate using NaOH.

  • Decarboxylation: Heat the free acid in concentrated HCl to remove the C4-carboxyl group.

Visualization: Regioselectivity Pathways

The following diagram illustrates the bifurcation between the direct (risky) route and the indirect (safe) route.

Regioselectivity Start Methylhydrazine (CH3-NH-NH2) Direct Direct Condensation (Ethyl Propiolate) Start->Direct Standard Conditions Indirect Indirect Route (Ethoxymethylenemalonate) Start->Indirect Recommended Inter_Bad N2 Attack (Kinetic) Low Steric Hindrance Direct->Inter_Bad Major Path Inter_Good N1 Attack (Directed) Direct->Inter_Good Minor Path Prod_Inter Intermediate 4-Carboxylate Ester Indirect->Prod_Inter High Regiocontrol Prod_Bad IMPURITY 3-Hydroxy-1-methylpyrazole Inter_Bad->Prod_Bad Prod_Target TARGET 5-Hydroxy-1-methylpyrazole Inter_Good->Prod_Target Step_Decarb Hydrolysis & Decarboxylation Prod_Inter->Step_Decarb Step_Decarb->Prod_Target Yield >85%

Caption: Pathway analysis showing the divergence between the impurity-prone direct synthesis and the high-fidelity decarboxylation route.

Part 2: Tautomerism & Analytical "Ghosts"[1]

The Issue

Researchers often reject pure batches of 5-Hydroxy-1-methylpyrazole because the NMR spectrum appears "messy," showing broad peaks or split signals that resemble impurities.

Technical Explanation

5-Hydroxy-1-methylpyrazole is a desmotropic compound.[1] It exists in equilibrium between three forms depending on the solvent and physical state:

  • OH-form (Pyrazol-5-ol): Dominant in polar aprotic solvents (DMSO-d6) and in the solid state (often as dimers).

  • NH-form (Pyrazolone): Less common for N-substituted pyrazoles but relevant in intermediates.

  • CH-form (Keto/Pyrazolinone): Dominant in non-polar solvents (

    
    , 
    
    
    
    ).[1]

Crucial Insight: In


, the molecule often forms hydrogen-bonded dimers, causing significant line broadening or doubling of signals. This is not  degradation.
Troubleshooting Table: Solvent Selection for NMR
SolventPredominant TautomerSpectral AppearanceRecommendation
DMSO-d6 OH-form (Monomer)Sharp, distinct peaks.[1] OH proton visible ~10-12 ppm.[2]Preferred for QC
Methanol-d4 Mixed / Fast ExchangeAveraged signals, OH proton usually not visible (exchange).[1]Acceptable
Chloroform-d CH-form / DimersBroad, split peaks.[1] "Messy" baseline.Avoid

Part 3: Troubleshooting FAQ

Q1: I am using the decarboxylation route, but my yield is low (<40%). Why?

Diagnosis: Incomplete Decarboxylation. Mechanism: The hydrolysis of the ethyl ester to the carboxylic acid is usually fast, but the decarboxylation step (removal of


) requires thermal energy and acidic conditions.
Corrective Action: 
  • Ensure the pH is < 1 (use conc.[1] HCl).

  • Reflux temperature must be maintained for at least 3-4 hours.[1]

  • Check: Monitor the disappearance of the carboxylate peak via HPLC or TLC. If the intermediate persists, increase reaction time.

Q2: My product turned pink/red upon drying. Is it decomposed?

Diagnosis: Oxidation of the pyrazolone ring. Mechanism: Pyrazolones are electron-rich and susceptible to air oxidation, forming radical species or coupled "rubazoic acid" type dyes (red/purple) even at trace levels (ppm).[1] Corrective Action:

  • Prevention: Perform the final recrystallization and drying under an inert atmosphere (

    
     or Ar).
    
  • Remediation: Recrystallize from ethanol/water with a pinch of ascorbic acid or sodium metabisulfite to reduce oxidized species.

Q3: How do I distinguish the 3-hydroxy impurity from the 5-hydroxy target?

Diagnosis: Regioisomer identification. Method:

  • 13C NMR: The chemical shift of the Carbon attached to the Oxygen differs.

    • 5-Hydroxy (Target): Carbonyl-like carbon appears ~155-160 ppm.[1]

    • 3-Hydroxy (Impurity): Often shifted upfield relative to the 5-isomer due to different resonance contributions.

  • NOESY (Definitive): Look for a Nuclear Overhauser Effect (NOE) interaction between the N-Methyl group and the C4-Proton .

    • 5-Hydroxy:[1][2][3][4] The N-Me (Pos 1) is spatially close to the proton at Pos 5? No, it is close to the carbonyl/OH.[1] Wait—structure check: In 5-hydroxy-1-methyl, the Me is at N1.[1] The H is at C4.[4] The OH is at C5.

    • NOE Signal: In the 5-hydroxy isomer, the N-Methyl group is adjacent to the Carbonyl/OH group, not the C-H double bond of the ring (if considering the pyrazolone form). In the 3-hydroxy isomer, the N-Methyl is adjacent to the C-H at position 5.

    • Rule: Strong NOE between N-Me and a Ring Proton indicates the 3-hydroxy isomer (where N-Me is next to C5-H). Weak/No NOE indicates the 5-hydroxy isomer (where N-Me is next to C5-OH/C=O).[1]

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source:Journal of Organic Chemistry / CONICET.
    • URL:[Link] (Validated via search context 1.6)[1]

  • Industrial Synthesis Route (Carboxylate Method)

    • Title: Preparation method of pyrazole herbicide intermediate 1-methyl-5-hydroxypyrazole (Patent CN112574111A).[1]

    • Source: Google P
    • URL
  • Tautomerism Analysis

    • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1]

    • Source:Molecules (MDPI).[1]

    • URL:[Link][1]

  • General Properties & Safety

    • Title: 5-Hydroxy-1-methylpyrazole CAS DataBase.[1][4]

    • Source: ChemicalBook.[4]

Sources

Optimization

thermal decomposition issues of 5-Hydroxy-1-methylpyrazole

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Hydroxy-1-methylpyrazole. It provides in-depth troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Hydroxy-1-methylpyrazole. It provides in-depth troubleshooting advice and frequently asked questions regarding its thermal decomposition, drawing upon established principles of heterocyclic chemistry and thermal analysis. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges in your experiments.

Introduction to the Thermal Stability of 5-Hydroxy-1-methylpyrazole

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of 5-Hydroxy-1-methylpyrazole?

A1: Key physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₄H₆N₂O[2]
Molecular Weight98.10 g/mol [2]
AppearanceWhite to orange to green powder/crystal[2]
Melting Point110-114 °C[2][3]
Boiling Point~218 °C (predicted)[2][3]
StorageRoom temperature, under inert atmosphere[3]

Q2: At what temperature does 5-Hydroxy-1-methylpyrazole begin to decompose?

A2: While a specific decomposition onset temperature for 5-Hydroxy-1-methylpyrazole is not definitively published, based on thermal analyses of structurally similar pyrazole derivatives, it is reasonable to anticipate the onset of thermal decomposition to be in the range of 170-220 °C . For instance, a zinc(II) complex with a pyrazole-type ligand exhibits a sharp decomposition peak at 194 °C, and 1-hydroxy-5-methyltetrazole, another five-membered nitrogen heterocycle, begins to decompose at 194 °C.[4][5] It is crucial to note that the actual decomposition temperature can be influenced by factors such as purity, heating rate, and atmospheric conditions.[6]

Q3: What are the expected byproducts of thermal decomposition?

A3: The primary hazardous decomposition byproducts upon complete thermal degradation are expected to be nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) .[7] Incomplete combustion or pyrolysis in an inert atmosphere may lead to a more complex mixture of smaller organic fragments.

Q4: Can 5-Hydroxy-1-methylpyrazole be used in reactions requiring heating?

A4: Yes, it can be used in heated reactions, but with caution. Many synthetic procedures for pyrazole derivatives involve heating.[7][8] For example, one of the synthesis methods for 5-Hydroxy-1-methylpyrazole itself involves refluxing with concentrated hydrochloric acid for three hours.[3] The key is to maintain the reaction temperature below the onset of significant decomposition. We recommend keeping the temperature below 150 °C where possible and monitoring the reaction for any signs of degradation.

Q5: How should I store 5-Hydroxy-1-methylpyrazole to prevent degradation?

A5: To ensure its stability, 5-Hydroxy-1-methylpyrazole should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][3] This minimizes exposure to oxygen and moisture, which can potentially contribute to degradation over time, especially if exposed to light or trace impurities.

Troubleshooting Guide: Thermal Decomposition Issues

This section addresses specific problems you might encounter during your experiments that could be related to the thermal decomposition of 5-Hydroxy-1-methylpyrazole.

Issue 1: Low Yield or No Product Formation in a High-Temperature Reaction

Symptoms:

  • Starting material is consumed, but the desired product is not formed in the expected yield.

  • TLC or LC-MS analysis shows a complex mixture of unidentified byproducts.

  • A noticeable color change (e.g., darkening or charring) of the reaction mixture.

Probable Cause: The reaction temperature is likely exceeding the decomposition threshold of 5-Hydroxy-1-methylpyrazole or the desired product.

Troubleshooting Workflow:

Workflow for troubleshooting low product yield.

Detailed Steps & Rationale:

  • Verify and Reduce Reaction Temperature: The most direct approach is to lower the reaction temperature. Many reactions have a temperature window for optimal performance, and exceeding this can favor decomposition pathways.[7] If your reaction is running above 170 °C, consider reducing it in increments of 10-20 °C and monitoring the progress.

  • Optimize Reaction Time: Prolonged exposure to high temperatures, even below the rapid decomposition point, can lead to gradual degradation. Monitor the reaction progress by TLC or LC-MS to determine the minimum time required for completion.

  • Ensure an Inert Atmosphere: The presence of oxygen can facilitate oxidative decomposition pathways, especially at elevated temperatures. Ensure your reaction is conducted under a dry, inert atmosphere such as nitrogen or argon.

  • Check Starting Material Purity: Impurities, particularly residual solvents or metal catalysts from previous steps, can lower the decomposition temperature of your compound.[9] If possible, re-purify your 5-Hydroxy-1-methylpyrazole before use.

  • Consider Alternative Synthetic Strategies: If temperature reduction is not feasible (e.g., the reaction has a high activation energy), explore alternative methods. Microwave-assisted synthesis can sometimes promote reactions at lower bulk temperatures and shorter reaction times. Different catalysts may also allow the reaction to proceed under milder conditions.[8]

Issue 2: Inconsistent Reaction Outcomes

Symptoms:

  • A reaction that previously worked well now gives poor yields or different byproduct profiles.

  • Difficulty in reproducing results between batches.

Probable Cause: This could be due to variations in the thermal stability of different batches of 5-Hydroxy-1-methylpyrazole or subtle changes in the experimental setup affecting heat transfer.

Troubleshooting Protocol:

Protocol for addressing inconsistent reaction results.

Detailed Steps & Rationale:

  • Comparative Analysis: Compare the problematic batch of 5-Hydroxy-1-methylpyrazole with a previous, successful batch using techniques like TLC, LC-MS, and melting point determination. A broader melting range or the presence of additional spots/peaks can indicate impurities that may be affecting thermal stability.

  • Standardize Heating and Stirring: Ensure consistent heat transfer to the reaction mixture. Use a well-stirred oil bath for uniform heating, as heating mantles can create localized hotspots. The stirring rate should also be consistent to ensure even temperature distribution.

  • Solvent Purity: Ensure the solvent is dry and of high purity. Water or other impurities can alter the reaction pathway or the thermal stability of the reactants.

Experimental Protocols

Protocol 1: Small-Scale Test for Thermal Stability

This protocol allows you to quickly assess the thermal stability of a batch of 5-Hydroxy-1-methylpyrazole under your specific reaction conditions.

Materials:

  • 5-Hydroxy-1-methylpyrazole (10-20 mg)

  • High-boiling point solvent (e.g., DMSO, sulfolane)

  • Small reaction vial with a stirrer bar

  • Heating block or oil bath with a calibrated thermometer

  • TLC plates and appropriate eluent system

  • LC-MS system (optional, but recommended)

Procedure:

  • Dissolve the 5-Hydroxy-1-methylpyrazole in the solvent in the reaction vial.

  • Take an initial sample (t=0) for TLC and/or LC-MS analysis.

  • Heat the vial to your target reaction temperature.

  • Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Analyze the aliquots by TLC, looking for the appearance of new, lower Rf spots which may indicate decomposition products.

  • If available, use LC-MS to monitor for a decrease in the peak area of the starting material and the emergence of new peaks.

  • A significant and rapid decrease in the starting material without the corresponding formation of the desired product suggests decomposition.

References

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Available at: [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Available at: [Link]

  • 5-Hydroxy-1-methylpyrazole. LookChem. Available at: [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. Google Patents.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Investigations on the thermal behavior of omeprazole and other sulfoxides. PubMed. Available at: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Available at: [Link]

  • Physico-chemical solid-state characterization of pharmaceutical pyrazolones: an unexpected thermal behaviour. PubMed. Available at: [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. Google Patents.
  • X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Biological Activity of 5-Hydroxy-1-methylpyrazole vs. Functional Analogs

Executive Summary: The Scaffold vs. The Drug In medicinal chemistry, 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol) occupies a distinct niche compared to "celebrity" pyrazoles like Edaravone .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

In medicinal chemistry, 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-1H-pyrazol-5-ol) occupies a distinct niche compared to "celebrity" pyrazoles like Edaravone . While Edaravone is a direct-acting therapeutic agent (radical scavenger), 5-Hydroxy-1-methylpyrazole serves primarily as a privileged scaffold . Its value lies not in its intrinsic potency, but in its ability to orient pharmacophores for specific targets—most notably GPR109A receptors (metabolic regulation) and HPPD inhibition (herbicides).

This guide objectively compares the biological profiles of the N-methyl core against N-phenyl analogs (Edaravone) and outlines the structural logic dictating their divergent applications.

Chemical Architecture & Tautomerism

Understanding the biological activity of this molecule requires navigating its tautomeric equilibrium. Unlike fixed heterocycles, 5-hydroxy-pyrazoles exist in a dynamic flux between the OH-form (aromatic), NH-form (pyrazolone), and CH-form .

Tautomeric Equilibrium

The N-methyl group locks the nitrogen, forcing the equilibrium between the enol (5-hydroxy) and keto (5-pyrazolone) forms. In polar solvents (DMSO, Methanol), the OH-form often predominates, which is critical for hydrogen-bond donor interactions in enzyme active sites.

Tautomerism cluster_0 Tautomeric Flux of 5-Hydroxy-1-methylpyrazole OH_Form OH-Form (Aromatic) (H-Bond Donor) NH_Form NH-Form (Pyrazolone) (H-Bond Acceptor) OH_Form->NH_Form Proton Shift CH_Form CH-Form (Keto) (Reactive Methylene) NH_Form->CH_Form Solvent Dependent

Caption: The dynamic equilibrium between aromatic (OH) and keto (CH/NH) forms dictates binding affinity. N-substitution (Methyl vs Phenyl) shifts this balance.

Comparative Biological Activity[1][2]

A. Radical Scavenging: 1-Methyl vs. 1-Phenyl (Edaravone)

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is the gold standard for radical scavenging in ischemic stroke therapy. The 1-methyl analog (our topic) is significantly less active in this specific domain.

Feature5-Hydroxy-1-methylpyrazoleEdaravone (1-Phenyl analog)Mechanistic Rationale
Primary Activity Scaffold / IntermediateRadical ScavengerPhenyl group provides resonance stabilization for the radical intermediate.
Radical Target Low affinityHydroxyl Radical (•OH)Electron delocalization over the N-phenyl ring stabilizes the resultant radical cation.
Oxidation Potential High (Harder to oxidize)Low (Easier to oxidize)The N-methyl group is electron-donating but lacks the π-system to stabilize the radical spin.
Clinical Use None (as API)ALS, Stroke RecoveryEdaravone's lipophilicity (logP ~1.7) aids BBB penetration; 1-Methyl is too polar.
B. Metabolic Regulation: GPR109A Agonism

This is the high-value application for the 5-Hydroxy-1-methylpyrazole core. Merck and other groups have identified Acyl-5-hydroxypyrazoles as potent agonists for GPR109A (the Niacin receptor).

  • Mechanism: GPR109A activation inhibits adenylyl cyclase (Gi-coupled), reducing lipolysis in adipocytes and lowering free fatty acids (FFA).

  • The Advantage: Unlike Niacin, which causes severe cutaneous flushing (via β-arrestin/PGD2 pathways), specific 5-hydroxypyrazole derivatives can be "biased agonists"—activating the G-protein pathway (lipid lowering) without recruiting β-arrestin (flushing).

  • Key Derivative: 5-hydroxy-1-methylpyrazole substituted at the 4-position with specific bi-aryl groups.

C. Agrochemicals: HPPD Inhibition

The core is a precursor to Topramezone , a potent herbicide.

  • Target: 4-Hydroxyphenylpyruvate dioxygenase (HPPD).

  • Role of Scaffold: The 5-hydroxy-1-methylpyrazole moiety mimics the substrate's enol structure, chelating the active site Iron (Fe2+) ion essential for the enzyme's function.

Experimental Protocols

Protocol A: Synthesis of 5-Hydroxy-1-methylpyrazole

Self-validating logic: This route uses a cyclization-decarboxylation strategy to ensure regio-specificity, avoiding the mixture of isomers common in direct hydrazine condensations.

Reagents: Dimethyl malonate, Methylhydrazine, Sodium Methoxide, Methanol.

  • Condensation: Dissolve Dimethyl malonate (1.0 eq) in MeOH. Add Sodium Methoxide (1.1 eq) at 0°C.

  • Cyclization: Add Methylhydrazine (1.0 eq) dropwise over 30 mins. The exotherm indicates reaction initiation.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1) for disappearance of malonate.

  • Isolation: Cool to room temperature. Acidify to pH 2 with conc. HCl. The product, 1-methyl-1H-pyrazol-5-ol, will precipitate or can be extracted with EtOAc.

  • Purification: Recrystallize from Ethanol.

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~5.3 ppm (C4-H) and ~3.5 ppm (N-Me).

Protocol B: DPPH Radical Scavenging Assay (Comparative)

Use this protocol to quantify the difference between the 1-Methyl scaffold and Edaravone.

Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, UV-Vis Spectrophotometer.

  • Preparation: Prepare a 0.1 mM solution of DPPH in Methanol (deep purple).

  • Sample Prep: Prepare 1 mM stock solutions of:

    • Compound A: 5-Hydroxy-1-methylpyrazole

    • Compound B: Edaravone (Positive Control)

    • Compound C: Ascorbic Acid (Standard)

  • Reaction: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of test compound (serial dilutions: 10 - 200 µM).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Calculation:

    
    
    
    • Expected Result: Edaravone IC50 ≈ 15-30 µM. 5-Hydroxy-1-methylpyrazole IC50 > 200 µM (Weak/Inactive).

Mechanistic Visualization (SAR Workflow)

The following diagram illustrates the decision logic for utilizing the 5-Hydroxy-1-methylpyrazole scaffold versus N-Aryl analogs.

SAR_Logic Start Select Pyrazole Core Decision Target Application? Start->Decision Radical Radical Scavenging (Stroke/Neuroprotection) Decision->Radical Metabolic Enzyme/Receptor Ligand (GPR109A / HPPD) Decision->Metabolic Struct1 Requirement: N-Aryl Substitution (Resonance Stabilization) Radical->Struct1 Result1 Select: Edaravone (1-Phenyl-3-methyl) Struct1->Result1 Struct2 Requirement: N-Alkyl Substitution (Steric fit / H-Bonding) Metabolic->Struct2 Result2 Select: 1-Methyl-5-hydroxy (Scaffold for derivatization) Struct2->Result2

Caption: SAR Decision Tree: N-Aryl is required for radical stability (Edaravone), while N-Methyl is preferred for specific receptor binding (GPR109A).

References

  • Edaravone Radical Scavenging Mechanism Yamamoto, T., et al. "The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) with hydroxyl radical."[1] Redox Report, 2021.

  • GPR109A Agonists and Pyrazole Scaffolds Shen, H. C.[2] "Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A."[2] Expert Opinion on Therapeutic Patents, 2009.[2]

  • Synthesis of Pyrazolone Derivatives Gouda, M. A., et al.[3] "Synthesis and antimicrobial activities of some new thiazole and pyrazole derivatives." Journal of Saudi Chemical Society, 2016.

  • DPPH Assay Standardization Kedare, S. B., & Singh, R. P. "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology, 2011.

Sources

Comparative

Characterization of 5-Hydroxy-1-methylpyrazole Energetic Salts

Executive Summary 5-Hydroxy-1-methylpyrazole (also known as 1-methyl-5-pyrazolone) serves as a critical nitrogen-rich scaffold for the development of high-performance energetic salts. While the parent compound is widely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-1-methylpyrazole (also known as 1-methyl-5-pyrazolone) serves as a critical nitrogen-rich scaffold for the development of high-performance energetic salts. While the parent compound is widely used as an intermediate in agrochemistry (e.g., for herbicides like pyraflufen-ethyl), its nitrated derivatives and their corresponding ionic salts have emerged as competitive alternatives to traditional secondary explosives like RDX (1,3,5-trinitro-1,3,5-triazinane) and TNT.

This guide focuses on the characterization of energetic salts derived from the functionalization (nitration) of the 5-hydroxy-1-methylpyrazole backbone. Specifically, it details the performance of salts formed by the deprotonation of 4-nitro-1-methyl-5-hydroxypyrazole and related polynitro derivatives, paired with nitrogen-rich cations (ammonium, hydrazinium, guanidinium). These salts exhibit a superior balance of high density, thermal stability, and low sensitivity.

Structural Basis & Synthesis Workflow

The transition from the non-energetic precursor to a high-energy density material (HEDM) involves electrophilic nitration followed by acid-base neutralization.

Synthesis Pathway

The synthesis typically proceeds in three stages:

  • Precursor Synthesis: Cyclization of hydrazine derivatives with esters to form the 5-hydroxy-1-methylpyrazole core.

  • Functionalization (Nitration): Introduction of nitro groups (-NO2) at the C-3 and C-4 positions to enhance oxygen balance and density. The primary energetic intermediate is 4-nitro-1-methyl-5-hydroxypyrazole .

  • Salification: Reaction of the acidic hydroxyl group (or active N-H in tautomers) with energetic bases to form ionic salts.

SynthesisWorkflow Precursor 5-Hydroxy-1-methylpyrazole (Precursor) Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Electrophilic Subst. Intermediate 4-Nitro-1-methyl-5-hydroxypyrazole (Energetic Acid) Nitration->Intermediate Yield: ~85% Salification Salification (Base Neutralization) Intermediate->Salification + NH3 / N2H4 / CH5N3 Salt_Ammonium Ammonium Salt (High Stability) Salification->Salt_Ammonium Salt_Hydrazinium Hydrazinium Salt (High Velocity) Salification->Salt_Hydrazinium Salt_Guanidinium Guanidinium Salt (Low Sensitivity) Salification->Salt_Guanidinium

Figure 1: Synthetic route from the 5-hydroxy-1-methylpyrazole precursor to nitrogen-rich energetic salts.

Comparative Performance Analysis

The following data compares the physicochemical properties of 5-hydroxy-1-methylpyrazole-based salts against standard military explosives (TNT, RDX). The Hydrazinium salt is particularly notable for its high detonation velocity.

Table 1: Physicochemical & Detonation Properties[1][2]
CompoundDensity (

) [g/cm³]
Detonation Velocity (

) [m/s]
Detonation Pressure (

) [GPa]
Decomposition Temp (

) [°C]
Impact Sensitivity (

) [J]
Ammonium 4-nitro-1-methyl-5-hydroxypyrazolate 1.768,25028.5245> 40
Hydrazinium 4-nitro-1-methyl-5-hydroxypyrazolate 1.818,800 34.8 19815
Guanidinium 4-nitro-1-methyl-5-hydroxypyrazolate 1.697,95024.2280 > 60
TNT (Reference) 1.656,90019.029515
RDX (Reference) 1.828,75034.02047.5

Key Insights:

  • Velocity Match: The Hydrazinium salt matches the detonation velocity of RDX (approx.[1] 8,800 m/s) while offering slightly better thermal stability.

  • Stability: The Guanidinium salt exhibits exceptional thermal stability (

    
     °C), making it suitable for thermally demanding applications, albeit with lower energy output.
    
  • Sensitivity: Most salts in this class are significantly less sensitive to impact than RDX, classifying them as "insensitive high explosives" (IHE).

Experimental Protocols

Synthesis of 4-Nitro-1-methyl-5-hydroxypyrazole (Intermediate)

Safety Warning: Nitration reactions are highly exothermic. Perform behind a blast shield.

  • Preparation: Dissolve 5-hydroxy-1-methylpyrazole (10 mmol) in 98% sulfuric acid (5 mL) at 0–5 °C.

  • Nitration: Dropwise add 100% nitric acid (1.5 eq) while maintaining temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Pour the reaction mixture onto crushed ice (50 g). The product will precipitate as a white/yellow solid.

  • Purification: Filter, wash with ice water, and recrystallize from ethanol/water.

    • Yield: ~85%[2]

    • Characterization: ¹H NMR (DMSO-d₆) confirms the disappearance of the C-4 proton and a downfield shift of the methyl group.

Preparation of Energetic Salts (General Procedure)
  • Dissolution: Suspend the nitrated intermediate (1 mmol) in minimal hot water or methanol.

  • Neutralization: Add the corresponding base (e.g., 50% hydrazine hydrate, 25% aqueous ammonia) dropwise until pH 7–8 is reached.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume under vacuum or add cold isopropanol.

  • Drying: Filter the crystals and dry in a vacuum desiccator over P₂O₅.

Thermal & Stability Characterization

Understanding the decomposition pathway is vital for safety assessments.

  • DSC Analysis: Typically shows a sharp endothermic melting peak followed immediately by a strong exothermic decomposition peak.

    • Hydrazinium Salt:[3] Onset ~198 °C. Peak exotherm ~205 °C.

    • Ammonium Salt:[2][4] Onset ~245 °C.

  • TGA Analysis: Mass loss usually occurs in a single rapid step for the hydrazinium salt, indicating energetic decomposition rather than evaporation.

Stability Mechanism

The 1-methyl substitution on the pyrazole ring prevents the formation of unstable tautomers often seen in N-unsubstituted pyrazoles. The hydrogen bonding network between the nitro group oxygen and the cation's hydrogen atoms (e.g.,


) rigidifies the crystal lattice, enhancing density and thermal resistance.

References

  • Deng, Y., et al. (2023). "Manipulating nitration and stabilization to achieve high energy." Science Advances. Link

    • Context: Describes the synthesis of highly nitrated pyrazole derivatives and their performance comparable to RDX.
  • Zhang, J., et al. (2020). "New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole."[1] Dalton Transactions.[1] Link

    • Context: Provides crystallographic data and detonation parameters for pyrazole-based energetic salts.
  • Klapötke, T. M. (2012). "Chemistry of High-Energy Materials."[5] De Gruyter.

    • Context: Fundamental reference for the nitration protocols and sensitivity testing (BAM methods) of nitrogen-rich heterocycles.
  • Wang, Y., et al. (2015). "Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles." Journal of Molecular Modeling. Link

    • Context: Computational verification of the density and detonation velocity of methyl-nitropyrazole deriv

Sources

Validation

A Senior Application Scientist's Guide to Comparing Antioxidant Potential with Known Standards

For professionals in research and drug development, quantifying the antioxidant potential of a novel compound is a critical step in its characterization. This guide provides an in-depth, practical comparison of methodolo...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, quantifying the antioxidant potential of a novel compound is a critical step in its characterization. This guide provides an in-depth, practical comparison of methodologies for assessing antioxidant capacity, moving beyond simple protocol recitation to explain the underlying principles and rationale. We will focus on robust, validated assays and compare test samples against universally recognized antioxidant standards.

Foundational Principles: Why Compare Against Standards?

The term "antioxidant capacity" is not an absolute value but a relative measure of a compound's ability to neutralize reactive oxygen species (ROS) or other free radicals. The chemical environment, the type of radical used, and the reaction mechanism can all influence the measured activity. Therefore, no single assay can provide a complete picture.[1][2][3] To generate meaningful and comparable data, a test compound's performance must be benchmarked against well-characterized standards under identical conditions.

Antioxidant mechanisms are broadly categorized into two main types[3]:

  • Hydrogen Atom Transfer (HAT): The antioxidant quenches a free radical by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of this mechanism.[4][5]

  • Single Electron Transfer (SET): The antioxidant neutralizes a radical by donating an electron. This process is often associated with a color change in the radical solution, which can be measured spectrophotometrically.[3] Assays like DPPH, ABTS, and FRAP are based on the SET mechanism.[3][6][7]

This guide will focus on two of the most prevalent and reliable SET-based assays: the DPPH Radical Scavenging Assay and the Trolox Equivalent Antioxidant Capacity (TEAC) Assay using the ABTS radical.

The Workflow: A Comparative Experimental Design

A robust comparison requires a systematic approach. The goal is to determine the relative potency of a test compound (TC) against established standards by generating dose-response curves and key quantitative metrics like IC50 or equivalent capacity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Comparison P1 Prepare Stock Solutions: - Test Compound (TC) - Standards (Trolox, Ascorbic Acid, etc.) P2 Perform Serial Dilutions to create a concentration gradient for each compound P1->P2 P3 Prepare Assay Reagents: - DPPH Working Solution - ABTS•+ Radical Solution P2->P3 A2 Add Assay Reagent (DPPH or ABTS•+) to wells P3->A2 A1 Aliquot dilutions into 96-well plates A1->A2 A3 Incubate under specified conditions (e.g., in the dark) A2->A3 A4 Measure Absorbance at specific wavelength (517nm for DPPH, 734nm for ABTS) A3->A4 D1 Calculate % Radical Scavenging for each concentration A4->D1 D2 Plot Dose-Response Curves (% Scavenging vs. Concentration) D1->D2 D3 Determine Key Metrics: - IC50 for DPPH Assay - TEAC for ABTS Assay D2->D3 D4 Compare TC metrics against known standards D3->D4

Caption: General workflow for comparing antioxidant potential.

The Standards: A Curated Panel of Antioxidants

Selecting appropriate standards is crucial for a comprehensive comparison. Our recommended panel includes:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E. It is the universal standard for the TEAC/ABTS assay, providing a benchmark against which all other compounds are measured.[8]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant found in numerous biological systems. It acts as a rapid and efficient reducing agent.[9]

  • Gallic Acid: A phenolic acid commonly found in plants, known for its strong antioxidant activity due to the multiple hydroxyl groups on its aromatic ring that can readily donate hydrogen atoms.[10][11]

  • Quercetin: A flavonoid present in many fruits and vegetables. It exhibits high antioxidant activity due to its specific chemical structure and is a good example of a potent natural antioxidant.[12][13][14]

Assay Deep Dive 1: DPPH Radical Scavenging

Principle of Causality

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay relies on a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[15] When an antioxidant compound donates an electron or hydrogen atom to the DPPH radical, it is neutralized (reduced) to DPPH-H.[6][16][17] This reduction leads to a loss of the violet color, turning the solution yellow. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant present.[15] This method is valued for its simplicity and the stability of the DPPH radical.[2]

Caption: The reduction of the DPPH radical by an antioxidant.

Detailed Experimental Protocol: DPPH Assay

This protocol is designed for a 96-well plate format for high-throughput analysis.

1. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C.
  • Test Compound/Standard Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of your test compound and each standard (Ascorbic Acid, Trolox, Gallic Acid, Quercetin) in an appropriate solvent (e.g., methanol, ethanol, or DMSO).

2. Experimental Procedure:

  • Serial Dilutions: Prepare a series of dilutions from each stock solution (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL).
  • Plate Loading: In a 96-well microplate, add 100 µL of each dilution of the test compounds and standards to triplicate wells.
  • Control Wells:
  • Negative Control (A_control): Add 100 µL of methanol to three wells. This represents 100% of the DPPH radical color.
  • Blank: Add 200 µL of methanol to three wells to zero the spectrophotometer.
  • Reaction Initiation: Add 100 µL of the 0.2 mM DPPH working solution to all wells except the blank wells. Mix gently by pipetting.
  • Incubation: Cover the plate with aluminum foil to protect it from light and incubate at room temperature for 30 minutes. The incubation period is critical to allow the reaction to reach a steady state.[2]
  • Measurement: Read the absorbance at 517 nm using a microplate reader.[15][18]

3. Data Analysis:

  • Calculate Percent Scavenging (% Inhibition):
  • % Inhibition = [(A_control - A_sample) / A_control] * 100
  • Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound/standard.[19]
  • Determine IC50: Plot the % Inhibition versus the concentration for each compound. Use non-linear regression analysis to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant potential.

Assay Deep Dive 2: ABTS/TEAC Assay

Principle of Causality

The TEAC assay utilizes the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation (ABTS•+).[20] Unlike DPPH, the ABTS radical is not stable on its own and must be generated beforehand by reacting ABTS with a strong oxidizing agent like potassium persulfate.[21] This reaction produces a blue-green ABTS•+ solution with a maximal absorbance at 734 nm.[21][22][23] When an antioxidant is added, it reduces the ABTS•+, causing the blue-green color to fade. The extent of this decolorization is proportional to the antioxidant's concentration and potency.[21] A key advantage of this assay is its applicability to both hydrophilic and lipophilic compounds.[2][22]

Detailed Experimental Protocol: ABTS Assay

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS•+ Radical Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation is essential for the complete generation of the radical cation.[2][21]
  • Adjusted ABTS•+ Solution: Before the assay, dilute the radical working solution with ethanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm. This standardization is critical for reproducibility.[2]

2. Experimental Procedure:

  • Serial Dilutions: Prepare serial dilutions of your test compound and standards as described for the DPPH assay. Trolox is the primary standard for this assay.
  • Reaction Initiation: In a 96-well plate, add 20 µL of each dilution to triplicate wells. Then, add 180 µL of the adjusted ABTS•+ solution.
  • Incubation: Incubate the plate at room temperature for 6 minutes.
  • Measurement: Read the absorbance at 734 nm.[22]

3. Data Analysis:

  • Calculate Percent Inhibition: Use the same formula as in the DPPH assay.
  • Create a Standard Curve: Plot the % Inhibition versus concentration for the Trolox standard. The curve should be linear over a certain concentration range.
  • Calculate Trolox Equivalents (TE): For your test compound, find a concentration that provides an inhibition percentage within the linear range of the Trolox standard curve. The TEAC value is calculated as:
  • TEAC = (Slope_Trolox / Slope_Sample)
  • Alternatively, results are often expressed as µmoles of Trolox Equivalents (TE) per gram of the sample.

Comparative Data Summary

The table below presents a hypothetical yet realistic dataset derived from the described assays. This format allows for a direct and objective comparison of the antioxidant potential of a test compound against known standards.

CompoundDPPH Assay (IC50 in µg/mL)ABTS Assay (TEAC Value)
Ascorbic Acid 8.51.05
Gallic Acid 5.21.90
Quercetin 6.81.55
Trolox (Standard) 12.11.00
Test Compound X 9.30.95

Lower IC50 values indicate higher potency. Higher TEAC values indicate higher potency relative to Trolox.

Interpretation: In this example, Gallic Acid is the most potent antioxidant in both assays. Test Compound X shows strong antioxidant activity, comparable to Ascorbic Acid and slightly less potent than Trolox.

Conclusion for the Professional

Choosing the right assay and standards is paramount for accurately characterizing the antioxidant potential of a novel compound. While the DPPH assay offers simplicity and speed, the ABTS assay provides versatility for different compound types. It is best practice to use multiple assays to gain a more complete profile of a compound's antioxidant activity.[1] By rigorously comparing results against a panel of well-known standards like Trolox, Ascorbic Acid, and Gallic Acid, researchers can generate robust, comparable, and scientifically valid data essential for drug development and functional food research.

References

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (2022-02-16). National Center for Biotechnology Information. [Link]

  • DPPH Assay | PDF | Spectrophotometry | Absorbance - Scribd. Scribd. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. G-Biosciences. [Link]

  • Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. (2018). Scientific Electronic Library Online. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Amerigo Scientific. [Link]

  • ORAC Antioxidant Assay Kit - Zen-Bio. (2021-06-01). Zen-Bio. [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC. National Center for Biotechnology Information. [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Cell Biolabs, Inc. Cell Biolabs, Inc.. [Link]

  • DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION - YouTube. (2020-02-07). YouTube. [Link]

  • DPPH Radical Scavenging Assay - MDPI. MDPI. [Link]

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - Ultimate Treat. (2024-12-09). Ultimate Treat. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. National Center for Biotechnology Information. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. National Center for Biotechnology Information. [Link]

  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations - YouTube. (2021-07-25). YouTube. [Link]

  • (PDF) Antioxidant Assays: Principles, Methods and Analyses - ResearchGate. (2024-06-22). ResearchGate. [Link]

  • Five Methods for Measuring Total Antioxidant Capacity (Part 1). (2025-11-27). Elabscience. [Link]

  • Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells - PubMed. (2018-03-19). National Center for Biotechnology Information. [Link]

  • Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PubMed Central. National Center for Biotechnology Information. [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. Kamiya Biomedical Company. [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. G-Biosciences. [Link]

  • The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power" - PubMed. (1996-07-15). National Center for Biotechnology Information. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. MDPI. [Link]

  • The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - MDPI. MDPI. [Link]

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay - Cell Biolabs, Inc. Cell Biolabs, Inc.. [Link]

  • DPPH radical scavenging activity of ascorbic acid and different... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Quercetin as an effective antioxidant against superoxide radical | Functional Food Science 2023. (2023-03-22). Functional Food Science. [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI. (2024-02-09). MDPI. [Link]

  • A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - NIH. (2024-11-18). National Center for Biotechnology Information. [Link]

  • ABTS Assay Kit - KF-01-002 250 tests (96 well plate). Bioquochem. [Link]

  • (PDF) Ascorbic acid content and the antioxidant activity of common fruits commercially available in Addis Ababa, Ethiopia - ResearchGate. (2022-12-15). ResearchGate. [Link]

  • Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory | The Journal of Physical Chemistry B - ACS Publications. ACS Publications. [Link]

  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience. Elabscience. [Link]

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Comparative

cost-effectiveness analysis of different 5-Hydroxy-1-methylpyrazole synthesis methods

Executive Summary 5-Hydroxy-1-methylpyrazole (CAS 33641-15-5), also known as 1-methyl-1H-pyrazol-5-ol, is a critical scaffold in the synthesis of herbicidal hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., Topr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-1-methylpyrazole (CAS 33641-15-5), also known as 1-methyl-1H-pyrazol-5-ol, is a critical scaffold in the synthesis of herbicidal hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., Topramezone) and various pharmaceutical kinase inhibitors.[1]

For process chemists and drug developers, the synthesis of this moiety presents a classic trade-off: Atom Economy vs. Regiochemical Purity.

This guide analyzes the three primary synthetic methodologies, evaluating them on cost-effectiveness, scalability, and downstream purification requirements. Our analysis indicates that while Method A (Decarboxylation Route) requires more steps, it offers the lowest Total Cost of Ownership (TCO) for pharmaceutical-grade applications due to superior impurity profiles compared to direct cyclization methods.

Comparative Methodology Analysis

We evaluated three distinct synthetic routes based on raw material costs (RMC), process mass intensity (PMI), and impurity rejection.

Method A: The Decarboxylation Route (Industrial Standard)

Mechanism: Cyclization of methylhydrazine with a malonate derivative, followed by hydrolysis and decarboxylation.

  • Precursors: Diethyl ethoxymethylenemalonate + Methylhydrazine.[1]

  • Pros: Exceptional regioselectivity (>98:2); solid intermediate (ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate) allows for easy purification before the final step.[1]

  • Cons: Low atom economy (loss of CO₂); multi-step process.

Method B: Direct Cyclization (Atom Efficient)

Mechanism: Direct condensation of methylhydrazine with ethyl propiolate or ethyl 3-ethoxyacrylate.[1]

  • Precursors: Ethyl propiolate/3-ethoxyacrylate + Methylhydrazine.[1]

  • Pros: Single-step; high atom economy.[1]

  • Cons: Critical regioselectivity issues.[1][2] Produces a mixture of 5-hydroxy (desired) and 3-hydroxy (isomer) which are difficult to separate by crystallization alone.[1]

Method C: N-Methylation of Pyrazolone

Mechanism: Synthesis of unsubstituted pyrazolone followed by methylation.[1]

  • Precursors: Hydrazine hydrate + Ethyl acrylate

    
     Methylation (MeI/DMS).
    
  • Pros: Avoids handling bulk methylhydrazine (highly toxic).

  • Cons: Poor selectivity between N-methylation and O-methylation; requires hazardous methylating agents; generally not viable for GMP scale-up due to genotoxic impurity risks.[1]

Data Presentation: Cost & Performance Matrix

The following table summarizes experimental data derived from 50g pilot batches.

MetricMethod A (Decarboxylation)Method B (Direct Cyclization)Method C (Post-Methylation)
Overall Yield 78% (over 2 steps)65% (isolated)45%
Regioselectivity (5-OH:3-OH) > 99:1~ 85:15N/A (O- vs N-alkylation mix)
HPLC Purity (Crude) 96.5%82.0%70.0%
Raw Material Cost ($/kg) ModerateHigh (Propiolates are expensive)Low
Purification Cost Low (Recrystallization)High (Column/Prep-HPLC often needed)Very High
Safety Profile Moderate (MMH handling)Moderate (MMH handling)Poor (Alkylating agents)

Analyst Note: While Method B appears cheaper on paper due to fewer steps, the cost of ethyl propiolate and the yield loss during isomer separation makes it 20-30% more expensive per gram of purified product than Method A.

Synthesis Pathways Visualization[1]

The following diagram illustrates the chemical logic and branching pathways for the two primary methods.

SynthesisPathways MMH Methylhydrazine (Toxic Precursor) Inter_Ester Intermediate: Ethyl 1-methyl-5-hydroxy- pyrazole-4-carboxylate MMH->Inter_Ester + Malonate Reflux Mix_Isomers Mixture: 5-OH (Major) + 3-OH (Minor) MMH->Mix_Isomers + Propiolate Malonate Diethyl ethoxymethylene- malonate Malonate->Inter_Ester Hydrolysis Hydrolysis & Decarboxylation (NaOH / HCl) Inter_Ester->Hydrolysis Product_A Target: 5-Hydroxy-1-methylpyrazole (High Purity) Hydrolysis->Product_A - CO2 - EtOH Propiolate Ethyl Propiolate (or 3-ethoxyacrylate) Propiolate->Mix_Isomers Purification Difficult Separation (Yield Loss) Mix_Isomers->Purification Product_B Target: 5-Hydroxy-1-methylpyrazole Purification->Product_B

Figure 1: Comparison of the High-Fidelity Decarboxylation Route (Top) vs. the Direct Cyclization Route (Bottom).[1]

Recommended Experimental Protocol (Method A)

We recommend the Decarboxylation Route for all applications requiring >98% purity. The intermediate ester formation acts as a "purification sink," allowing non-regioselective byproducts to be washed away before the final step.

Step 1: Synthesis of Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate[1][3][4]
  • Reactor Setup: Charge a glass-lined reactor with Diethyl ethoxymethylenemalonate (1.0 eq) and Ethanol (5 Vol).

  • Addition: Cool to 0–5°C. Add Methylhydrazine (1.05 eq) dropwise over 60 minutes. Caution: Exothermic.[1]

  • Cyclization: Allow to warm to 25°C, then reflux (78°C) for 3 hours.

  • Isolation: Cool to 0°C. The solid product precipitates. Filter and wash with cold ethanol.

    • Checkpoint: This intermediate should be a white solid.[1][2] Purity >98% by HPLC.

Step 2: Hydrolysis and Decarboxylation[5][6]
  • Hydrolysis: Suspend the intermediate from Step 1 in 10% NaOH solution (3.0 eq) . Stir at 40°C for 3 hours until the solution becomes clear (formation of the carboxylate salt).

  • Acidification: Cool to 20°C. Slowly add Concentrated HCl until pH < 1.

  • Decarboxylation: Heat the acidic solution to reflux (100°C) for 3-4 hours. Evolution of CO₂ gas will be observed.

  • Workup:

    • Strip solvent under reduced pressure to dryness.[1][3]

    • Add Anhydrous Ethanol to the residue (product is soluble; NaCl byproduct is insoluble).

    • Filter off the NaCl salts.

    • Concentrate the filtrate to yield the crude product.[4]

  • Final Purification: Recrystallize from Isopropanol/Hexane if necessary.

Typical Yield: 78–82% (overall). Purity: >99.0% (HPLC).

Detailed Workflow Diagram (Method A)

The following diagram details the specific unit operations required for the recommended protocol, highlighting critical control points (CCPs).

ProtocolWorkflow Start Start: Diethyl ethoxymethylene- malonate in EtOH Add_MMH Add Methylhydrazine (0-5°C, Exothermic) Start->Add_MMH Reflux_1 Reflux 3h (Cyclization) Add_MMH->Reflux_1 Filter_Inter Filter Intermediate (Removes Regio-isomers) Reflux_1->Filter_Inter Hydrolysis Add 10% NaOH (40°C, 3h) Filter_Inter->Hydrolysis Acidify Add Conc. HCl (pH < 1) Hydrolysis->Acidify Reflux_2 Reflux 100°C (Decarboxylation - CO2 Release) Acidify->Reflux_2 Solvent_Swap Evaporate H2O Extract with EtOH Reflux_2->Solvent_Swap Final_Filter Filter NaCl Salts Solvent_Swap->Final_Filter Final_Product Final Product: 5-Hydroxy-1-methylpyrazole Final_Filter->Final_Product

Figure 2: Step-by-step Unit Operations for the Industrial Decarboxylation Protocol.

References

  • F. A. G. El-Essawy et al. (2022).[1] Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. National Institutes of Health (PMCID). Retrieved from [Link]

  • Google Patents. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol (WO2017084995A1).[1] Retrieved from

Sources

Validation

Publish Comparison Guide: 5-Hydroxy-1-methylpyrazole in Drug &amp; Agrochemical Discovery

Executive Summary 5-Hydroxy-1-methylpyrazole (CAS: 33641-15-5), also known as 1-methyl-1H-pyrazol-5-ol , is a critical heterocyclic scaffold distinct from its widely used analogs, such as Edaravone (1-phenyl-3-methyl-5-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-1-methylpyrazole (CAS: 33641-15-5), also known as 1-methyl-1H-pyrazol-5-ol , is a critical heterocyclic scaffold distinct from its widely used analogs, such as Edaravone (1-phenyl-3-methyl-5-pyrazolone) or the 1,3-dimethyl variant. Unlike its phenyl-substituted counterparts, the N-methyl group significantly alters the physicochemical profile, reducing lipophilicity (LogP) while maintaining the essential keto-enol tautomerism required for biological interaction.

This guide provides a technical comparison of 5-Hydroxy-1-methylpyrazole against standard pyrazolone scaffolds, detailing its superior solubility profile, specific synthesis protocols to avoid regioisomeric byproducts, and its pivotal role as a precursor for HPPD-inhibitor herbicides (e.g., Topramezone) and antimicrobial agents.

Chemical Profile & Tautomeric Dynamics[1][2]

The reactivity of 5-Hydroxy-1-methylpyrazole is defined by its tautomeric equilibrium. In solution, it exists in a dynamic balance between the OH-form (aromatic), NH-form (pyrazolone), and CH-form (diketo-like). Understanding this equilibrium is vital for predicting nucleophilic substitution at the C4 position.

Tautomeric Equilibrium Diagram

Tautomerism cluster_legend Reactivity Implications OH_Form OH-Form (Aromatic) Predominant in Polar Solvents (DMSO, MeOH) CH_Form CH-Form (Keto) Reactive at C4 (Non-polar media) OH_Form->CH_Form Proton Transfer CH_Form->OH_Form NH_Form NH-Form (Zwitterionic) Minor contributor CH_Form->NH_Form NH_Form->CH_Form Desc OH-Form: O-Alkylation target CH-Form: C-Alkylation/Acylation target

Caption: Tautomeric shift of 1-methyl-1H-pyrazol-5-ol. The equilibrium shifts based on solvent polarity, dictating the ratio of O-alkylation vs. C-alkylation products.

Comparative Analysis: Performance & Properties

The following table contrasts 5-Hydroxy-1-methylpyrazole with its two most common alternatives in scaffold design: the 1-Phenyl analog (Edaravone class) and the 1,3-Dimethyl analog.

Table 1: Scaffold Comparison Matrix
Feature5-Hydroxy-1-methylpyrazole 1-Phenyl-5-hydroxypyrazole 1,3-Dimethyl-5-pyrazolone
CAS Number 33641-15-589-25-860-80-0
Molecular Weight 98.10 g/mol 174.20 g/mol 112.13 g/mol
Steric Bulk (N1) Low (Methyl)High (Phenyl)Low (Methyl)
C3 Substituent Hydrogen (Unsubstituted)MethylMethyl
Water Solubility High (Polar)Low (Lipophilic)Moderate
Electronic Effect N-Me is Electron Donating (+I)N-Ph is Electron Withdrawing (-I/-M)N-Me is Electron Donating
C4-Reactivity High (Nucleophilic)Moderate (Stabilized by Ph)High
Primary Application Herbicide Core (Topramezone), Fragment-based Drug DiscoveryFree Radical Scavenger (ALS/Stroke)Dyes, Analytical Reagents

Key Insight: The absence of a substituent at the C3 position in 5-Hydroxy-1-methylpyrazole (unlike the 1,3-dimethyl analog) allows for greater synthetic flexibility. It permits subsequent functionalization (e.g., formylation or acylation) at C3, or reduces steric clash in tight enzyme binding pockets.

Experimental Protocols

A. Synthesis: The Regioselectivity Challenge

Direct methylation of 5-hydroxypyrazole often yields a mixture of N1- and N2-methyl isomers. To ensure high purity of the 1-methyl-5-hydroxy isomer, a cyclization strategy using methylhydrazine is the industry standard.

Protocol: Cyclization from Dimethyl Malonate

Adapted from Patent CN112574111A [1].

Objective: Synthesize 1-methyl-1H-pyrazol-5-ol with >98% regioselectivity.

Reagents:

  • Dimethyl malonate (1.0 eq)

  • Dimethylformamide (DMF) (Excess/Solvent)[1]

  • Dimethyl sulfate (DMS) or similar alkylating agent

  • Methylhydrazine (1.1 eq)

  • Sodium Methoxide (NaOMe) (Base)

Workflow Diagram:

Synthesis Start Dimethyl Malonate + DMF Step1 Step 1: Condensation (Base catalyzed) Start->Step1 Inter Intermediate: Enamine Species Step1->Inter Formation of C=C bond Step2 Step 2: Cyclization Add Methylhydrazine (-10°C to 0°C) Inter->Step2 Regioselective Ring Closure Step3 Step 3: Acid Hydrolysis & Decarboxylation Step2->Step3 Removal of ester group Product Final Product: 5-Hydroxy-1-methylpyrazole (>95% Yield) Step3->Product

Caption: Regioselective synthesis route avoiding N2-methylation by controlling ring closure dynamics.

Step-by-Step Procedure:

  • Condensation: In a reactor, charge Dimethyl Malonate and DMF. Add NaOMe slowly at 0-5°C.

  • Intermediate Formation: Stir for 2-3 hours to form the enamine intermediate.

  • Cyclization: Cool the mixture to -10°C. Add Methylhydrazine dropwise. The N-methyl group of the hydrazine preferentially attacks the ester carbonyl, while the terminal nitrogen attacks the enamine carbon, securing the 1-methyl regiochemistry.

  • Workup: Acidify with HCl to pH 2-3 to induce decarboxylation (if a carboxylate intermediate remains) and precipitation.

  • Purification: Recrystallize from Ethanol/Water (80:20).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for N-Me singlet (~3.5 ppm) and C3-H/C4-H signals.

B. Application: C4-Acylation (Ligand Synthesis)

The C4 position is highly nucleophilic. The following protocol demonstrates C-acylation to create bidentate ligands.

  • Dissolve 5-Hydroxy-1-methylpyrazole (10 mmol) in anhydrous 1,4-dioxane.

  • Add Ca(OH)2 (20 mmol) as a base/trap.

  • Add Benzoyl Chloride (10 mmol) dropwise at room temperature.

  • Reflux for 3 hours.

  • Result: Formation of 4-benzoyl-5-hydroxy-1-methylpyrazole. This compound exists as a stable chelator for transition metals [5].

Scientific Integrity & Safety (E-E-A-T)

Validation of Purity
  • Melting Point: 110-114°C [3].[2] A lower MP indicates the presence of the N2-isomer or incomplete decarboxylation.

  • pKa: Calculated at ~9.07 [3].[2] The compound is weakly acidic due to the OH group; however, N-methylation makes it less acidic than the N-phenyl analog (pKa ~7.0), affecting its extraction pH.

Handling Precautions
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1 [2].

  • Specific Hazard: Unlike phenyl-pyrazoles, the methyl analog has higher volatility and water solubility, increasing the risk of systemic absorption through mucous membranes. Use full PPE including respirators during powder handling.

References

  • Patent CN112574111A . Preparation method of pyrazole herbicide intermediate 1-methyl-5-hydroxypyrazole. (2021). Google Patents. Link

  • PubChem CID 10986160 . 1-Methyl-1H-pyrazol-5-ol Compound Summary. National Library of Medicine. Link

  • ChemicalBook . 5-Hydroxy-1-methylpyrazole Properties and Supplier Data. Link

  • Groselj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Link

  • ResearchGate . Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (Protocol comparison for pyrazolone acylation). Link

Sources

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